Nookatone
Description
Significance of Nootkatone (B190431) as a Sesquiterpenoid Compound
Nootkatone is classified as a sesquiterpenoid, a large class of C15 terpenes derived from farnesyl pyrophosphate researchgate.netresearchgate.net. Its chemical structure, (4R,4aS,6R)-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-6-(1-methylethenyl)naphthalen-2(3H)-one, features a bicyclic system with a ketone functional group and an isopropenyl side chain researchgate.netnih.gov. The specific stereochemistry, particularly the (4R,4aS,6R) configuration, is crucial for its biological activity and characteristic odor researchgate.netnih.gov.
The academic significance of nootkatone as a sesquiterpenoid lies in several aspects. Firstly, its presence in natural sources like citrus fruits makes it a subject of interest for research into plant secondary metabolism and the biosynthesis of terpenes researchgate.netresearchgate.netoup.com. Nootkatone is a derivative of valencene (B1682129), formed through the oxidation of nootkatol (B1220673), highlighting the enzymatic pathways involved in its production within plants researchgate.net.
Secondly, the complex structure of nootkatone presents challenges and opportunities for chemical synthesis and biotransformation studies researchgate.netoup.com. While chemical synthesis can produce nootkatone, it often involves environmentally challenging reagents researchgate.netoup.com. This has spurred significant research into biotechnological approaches, including microbial biosynthesis and enzymatic conversion of valencene, aiming for more sustainable and "natural" production methods researchgate.netoup.comd-nb.info. Research in this area focuses on identifying and engineering enzymes, such as cytochrome P450 enzymes and aldehyde dehydrogenases, involved in the conversion of valencene to nootkatone oup.comnih.gov.
Thirdly, as a sesquiterpenoid, nootkatone fits within a broad class of natural products known for their diverse biological activities researchgate.netnih.gov. This structural classification provides a basis for exploring potential pharmacological and pesticidal properties, often drawing parallels with other bioactive sesquiterpenes researchgate.netnih.gov.
Overview of Research Trajectories and Multidisciplinary Relevance
Research on nootkatone spans multiple disciplines, reflecting its varied properties and potential applications researchgate.netresearchgate.netoup.comnih.gov. The primary research trajectories can be broadly categorized as follows:
Chemistry and Biosynthesis: This area focuses on the chemical synthesis of nootkatone and its derivatives, as well as the elucidation and engineering of its biosynthetic pathways in plants and microorganisms researchgate.netoup.comd-nb.info. Studies explore different catalytic methods, including chemical oxidation and enzymatic biotransformation, to improve yield and sustainability researchgate.netoup.comnih.gov. Research also investigates the structural-activity relationships of nootkatone derivatives researchgate.net.
Biological Activities and Pharmacological Potential: Nootkatone has demonstrated a range of biological activities in academic studies, leading to research into its potential therapeutic applications researchgate.netoup.comnih.gov. These activities include anti-inflammatory, antioxidant, antibacterial, and potential antitumor effects researchgate.netoup.comnih.govnih.govnih.gov. Research explores the underlying molecular mechanisms, such as the modulation of signaling pathways like AMPK and MAPK, and its effects on oxidative stress and inflammation mdpi.comoup.comnih.govfrontiersin.org. Studies have also investigated its neuroprotective and cardioprotective effects researchgate.netoup.com.
Pesticidal Properties: A significant area of research focuses on nootkatone's efficacy as an insect repellent and insecticide oup.comresearchgate.netglobalresearchonline.netresearchgate.netduke.eduoup.com. Studies have demonstrated its activity against various arthropods, including ticks, mosquitoes, termites, and weevils researchgate.netglobalresearchonline.netresearchgate.netduke.eduoup.com. Research investigates its mode of action, which includes modulating GABA-gated chloride channels in insects, and explores formulations to enhance its persistence and reduce volatility and phytotoxicity researchgate.netduke.eduoup.comoup.com.
The multidisciplinary relevance of nootkatone research is evident in the collaboration between chemists, biologists, pharmacologists, entomologists, and agricultural scientists. Addressing complex challenges, such as developing sustainable production methods or understanding the full spectrum of its biological effects and mechanisms, necessitates insights and techniques from various fields abacademies.org. For instance, metabolic engineering approaches to enhance microbial production of nootkatone combine principles from molecular biology, genetics, and chemical engineering d-nb.info. Similarly, research into its pesticidal activity involves chemical analysis, behavioral assays, and neurobiological studies researchgate.netduke.edu.
Research findings often involve detailed experimental data. For example, studies on microbial biotransformation report yields of nootkatone from valencene using different microorganisms or enzymes oup.com.
Here is an example of how research findings might be presented in a data table format:
| Microbial Strain / Enzyme | Substrate | Product | Yield (%) | Reference |
| Mucor sp. | (+)-Valencene | (+)-Nootkatone | 82 | oup.com |
| Botryosphaeria dothidea | (+)-Valencene | (+)-Nootkatone | 42-84 | oup.com |
| Aldehyde Dehydrogenase (Yarrowia lipolytica) | (+)-Valencene | (+)-Nootkatone | N/A | nih.gov |
(Note: Yield percentages and conditions may vary depending on specific study parameters. "N/A" for Aldehyde Dehydrogenase indicates the search result focused on enzyme identification rather than reporting a specific yield percentage in the snippet.)
Another example could be data on pesticidal activity:
| Target Pest | Activity Type | Concentration / Dose | Observed Effect | Reference |
| Ixodes scapularis nymphs | Toxicity | 20 ng/cm² (encapsulated) | LC50 | globalresearchonline.net |
| Ixodes scapularis nymphs | Toxicity | 35 ng/cm² (emulsifiable) | LC50 | globalresearchonline.net |
| Musca domestica adults | Toxicity | N/A | Toxicity observed with grapefruit peel oil | globalresearchonline.net |
| Coptotermes formosanus | Repellency/Toxicity | 10 μg/g (lowest effective) | Highly toxic and repulsive | researchgate.netglobalresearchonline.net |
| Aedes aegypti mosquitoes | Repellent/Insecticide | 20% nootkatone | Repellency comparable to 7% DEET or 5% picaridin | researchgate.netduke.edu |
(Note: N/A indicates the specific concentration/dose was not detailed in the provided snippet for that particular observation.)
Structure
3D Structure
Properties
Molecular Formula |
C15H22O |
|---|---|
Molecular Weight |
218.33 g/mol |
IUPAC Name |
4,4a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C15H22O/c1-10(2)12-5-6-13-8-14(16)7-11(3)15(13,4)9-12/h8,11-12H,1,5-7,9H2,2-4H3 |
InChI Key |
WTOYNNBCKUYIKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C=C2C1(CC(CC2)C(=C)C)C |
melting_point |
36 °C |
physical_description |
Solid |
Origin of Product |
United States |
Nootkatone Biosynthesis and Biogenesis Pathways
Elucidation of Precursor Pathways
The initial stages of nootkatone (B190431) biosynthesis involve the generation of the universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.govfrontiersin.orgviper.ac.inbenthambooks.com These five-carbon units are condensed to form longer prenyl pyrophosphates, ultimately leading to the sesquiterpene precursor, FPP. nih.govfrontiersin.orgbenthambooks.com
Mevalonate (B85504) Pathway Integration for Sesquiterpene Precursors
In eukaryotes, including plants and yeast, the mevalonate (MVA) pathway is the primary route for the biosynthesis of IPP and DMAPP. nih.govfrontiersin.orgviper.ac.inbenthambooks.com This cytosolic pathway begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce IPP and DMAPP. twistbioscience.comfrontiersin.orgviper.ac.in These activated isoprene (B109036) units are then utilized for the synthesis of various isoprenoids, including sesquiterpenes like nootkatone. nih.govfrontiersin.orgbenthambooks.com Engineering the MVA pathway, such as overexpressing key enzymes like HMG-CoA reductase, can enhance the supply of these precursors, thereby increasing the potential for nootkatone production. nih.govnih.govresearchgate.net
Enzymatic Steps in Nootkatone Formation
The conversion of FPP to nootkatone involves a series of enzymatic transformations, primarily involving cyclization and oxidation reactions. nih.govtwistbioscience.comfrontiersin.org
(+)-Valencene Synthase-Mediated Cyclization
The first committed step in the biosynthesis of valencene (B1682129), the precursor to nootkatone, is the cyclization of FPP. twistbioscience.comfrontiersin.orggoogle.com This reaction is catalyzed by the enzyme (+)-valencene synthase (VS). twistbioscience.comfrontiersin.orggoogle.com Valencene synthases are a type of terpene cyclase that converts the linear FPP molecule into the bicyclic structure of valencene. frontiersin.orggoogle.com Various valencene synthases from different plant sources, such as Callitropsis nootkatensis (CnVS) and Citrus sinensis, have been identified and utilized in biosynthetic studies. nih.govfrontiersin.orgd-nb.inforesearchgate.netnih.gov
Cytochrome P450 Monooxygenase Activities in Oxidation
Following the formation of (+)-valencene, a series of oxidation steps are required to produce nootkatone. nih.govtwistbioscience.comfrontiersin.org Cytochrome P450 monooxygenases (CYP450s) play a crucial role in these oxidation reactions. nih.govtwistbioscience.comfrontiersin.orgd-nb.inforesearchgate.netwipo.int These enzymes, in conjunction with cytochrome P450 reductases (CPRs), catalyze the regioselective hydroxylation of valencene. researchgate.netgoogle.comresearchgate.netgoogle.com Research has shown that CYP450 enzymes, such as CYP71AV8 from chicory and CYP71D55 (HPO) from Hyoscyamus muticus, can catalyze the oxidation of (+)-valencene, primarily yielding β-nootkatol as an intermediate. nih.govnih.govd-nb.infouu.nl Other CYP450s, like CYP109B1 from Bacillus subtilis and CYP706M1 (CnVO) from Callitropsis nootkatensis, have also been shown to be involved in the conversion of valencene to nootkatol (B1220673) and nootkatone. nih.govglobalresearchonline.netd-nb.infonih.gov
Dehydrogenase Involvement in Beta-Nootkatol Conversion
The final step in the proposed nootkatone biosynthetic pathway involves the oxidation of the intermediate β-nootkatol to nootkatone. globalresearchonline.nettwistbioscience.comresearchgate.net While some studies initially speculated on the involvement of CYP450s in this step, further research has indicated that dehydrogenases are primarily responsible for this conversion. d-nb.inforesearchgate.netnih.gov Alcohol dehydrogenases (ADHs) and short-chain dehydrogenase/reductases (SDRs) have been identified as enzymes capable of catalyzing the oxidation of β-nootkatol to nootkatone. d-nb.inforesearchgate.netgoogle.comnih.gov For instance, the endogenous dehydrogenase ADH-C3 in Pichia pastoris has been shown to efficiently convert β-nootkatol to (+)-nootkatone. d-nb.infonih.gov Similarly, SDR family dehydrogenases like ZSD1 from Zingiber zerumbet and ABA2 from Citrus sinensis have demonstrated effectiveness in this conversion. d-nb.infonih.gov
Here is a summary of the enzymatic steps involved in the conversion of FPP to Nootkatone:
| Step | Enzyme Class | Substrate | Product(s) |
| 1. Cyclization | Valencene Synthase | Farnesyl Pyrophosphate | (+)-Valencene |
| 2. Hydroxylation | Cytochrome P450 Monooxygenase | (+)-Valencene | β-Nootkatol (primarily) |
| 3. Oxidation of β-Nootkatol to Nootkatone | Dehydrogenase | β-Nootkatol | (+)-Nootkatone |
Biosynthetic Origin in Natural Sources
The primary biosynthetic route to nootkatone involves the oxidation of the sesquiterpene valencene. globalresearchonline.nettwistbioscience.comwikipedia.org Valencene is first synthesized from FPP by the action of a valencene synthase enzyme. twistbioscience.comfrontiersin.orgwikipedia.orgresearchgate.net Nootkatone is essentially an oxidized form of valencene. globalresearchonline.nettwistbioscience.com
Plant-Based Biosynthesis (e.g., Citrus species, Alaska cedar)
In plants, the biosynthesis of nootkatone begins with the cyclization of farnesyl pyrophosphate (FPP) to valencene, catalyzed by valencene synthase (VS). twistbioscience.comfrontiersin.orgwikipedia.orgresearchgate.net This step occurs in various plants, including Citrus species and the Alaska cedar (Callitropsis nootkatensis). globalresearchonline.netnih.govtwistbioscience.com
In Citrus plants, valencene synthase converts FPP into valencene. twistbioscience.com Nootkatone is subsequently formed by the oxidation of valencene. globalresearchonline.net While the exact enzymatic steps in planta are not fully elucidated in all species, research indicates that regioselective oxidation of valencene at the C-2 position to form β-nootkatol, followed by oxidation of β-nootkatol to nootkatone, is involved. globalresearchonline.netresearchgate.net Cytochrome P450 enzymes, often coupled with cytochrome P450 reductase (CPR), are considered to play a role in the oxidation of valencene to nootkatol. nih.govresearchgate.netresearchgate.net Dehydrogenases are then thought to catalyze the oxidation of β-nootkatol to nootkatone. d-nb.inforesearchgate.net
In Alaska cedar (Callitropsis nootkatensis), which is a significant natural source of nootkatone, a specific valencene oxidase, CYP706M1 (CnVO), has been identified. globalresearchonline.netnih.govresearchgate.net Co-expression of CnVO from Alaska cedar with a valencene synthase in yeast has been shown to produce trans-nootkatol and (+)-nootkatone. globalresearchonline.netnih.govresearchgate.net This suggests a pathway involving valencene synthase followed by a cytochrome P450-mediated oxidation step. researchgate.net
Studies on Citrus tissue cultures have also demonstrated the potential for nootkatone biosynthesis, although typically in very small amounts. nih.govgoogle.com For instance, callus cultures from Citrus paradisi have shown the ability to produce nootkatone. google.com
Research Findings on Plant Biosynthesis:
| Plant Source | Precursor | Key Enzymes Involved (Identified/Proposed) | Notes | References |
| Citrus species | Valencene | Valencene synthase, Cytochrome P450s, Dehydrogenases | Oxidation of valencene to β-nootkatol and then nootkatone. | globalresearchonline.nettwistbioscience.comresearchgate.net |
| Alaska cedar (C. nootkatensis) | Valencene | Valencene synthase (CnVS), Valencene oxidase (CYP706M1/CnVO) | CnVO catalyzes oxidation of valencene to trans-nootkatol and nootkatone. | globalresearchonline.netnih.govresearchgate.net |
| Alpinia oxyphylla | FPP, Valencene | Valencene synthase (AoVS), Valencene oxidases (AoCYP6, AoCYP9, AoCYP18), CPR (AoCPR1), Dehydrogenases (AoSDR1/2/3) | Complete pathway from FPP to nootkatone identified and reconstituted. | wipo.intnih.gov |
| Chicory (C. intybus) | Valencene | Valencene oxidase (CYP71AV8) | Microsomal preparations showed negligible by-product formation. | researchgate.netgoogle.com |
Microbial Biotransformation Pathways
Microbial biotransformation offers an alternative and often more environmentally friendly approach to producing nootkatone, primarily by converting the more abundant precursor, valencene. nih.govglobalresearchonline.netoup.comnih.gov This process leverages the catalytic capabilities of various microorganisms, including fungi, bacteria, and microalgae. nih.govoup.comresearchgate.net
The biotransformation of valencene to nootkatone typically involves oxidation reactions. globalresearchonline.netoup.com Various microorganisms have been screened for their ability to perform this conversion. researchgate.net Enzymes involved in these microbial pathways include cytochrome P450 enzymes, laccases, and lipoxygenases. nih.govoup.com
Specific microorganisms studied for valencene biotransformation to nootkatone include:
Fungi: Mucor species, Botryosphaeria dothidea, Botryodiplodia theobromae, Phanerochaete chrysosporium, Aspergillus niger, Rhizopus stolonifer. nih.govresearchgate.netruh.ac.lkjst.go.jpjst.go.jp
Bacteria: Enterobacter species, Bacillus subtilis (expressing CYP109B1). nih.govgoogle.comresearchgate.netjst.go.jp
Microalgae: Chlorella species (Chlorella pyrenoidosa, Chlorella vulgaris). nih.govjst.go.jp
Yeast: Yarrowia lipolytica, Saccharomyces cerevisiae, Pichia pastoris. nih.govd-nb.infonih.govoup.comnih.govresearchgate.net Recombinant yeast strains engineered to express plant-derived valencene synthases and oxidases have been developed for de novo production from simple carbon sources like glucose. twistbioscience.comd-nb.infonih.gov
Research Findings on Microbial Biotransformation:
| Microorganism | Substrate | Product | Yield/Notes | References |
| Enterobacter sp. | (+)-Valencene | (+)-Nootkatone | Maximum yield around 11-12%. nih.govgoogle.com | nih.govgoogle.com |
| Rhodococcus strain KSM-5706 | Valencene | Nootkatone | Low yields reported. google.com | google.com |
| Chlorella pyrenoidosa | (+)-Valencene | (+)-Nootkatone | Yields exceeding 80% (320 mg/L). nih.gov | nih.gov |
| Chlorella vulgaris | (+)-Valencene | (+)-Nootkatone | Good transformation effect. nih.gov | nih.gov |
| Botryodiplodia theobromae 1368 | (+)-Valencene | (+)-Nootkatone | Reached concentrations of 231.7 ± 2.1 mg/L. researchgate.net | researchgate.net |
| Yarrowia lipolytica 2.2ab | (+)-Valencene | (+)-Nootkatone | Reached concentrations of 216.9 ± 5.8 mg/L; maximum production of 628.41 ± 18.60 mg/l achieved with optimized conditions. nih.govresearchgate.net | nih.govresearchgate.net |
| Phanerochaete chrysosporium | (+)-Valencene | (+)-Nootkatone | Reached concentrations of 100.8 ± 2.6 mg/L. researchgate.net | researchgate.net |
| Saccharomyces cerevisiae (Engineered) | Glucose/FPP/Valencene | (+)-Nootkatone | Production achieved by introducing valencene synthase and oxidases; yields vary based on engineering strategies. twistbioscience.comd-nb.inforesearchgate.netnih.gov | twistbioscience.comd-nb.inforesearchgate.netnih.gov |
| Escherichia coli (Recombinant) | Valencene | Nootkatol, (+)-Nootkatone | CYP109B1 from Bacillus subtilis can catalyze the oxidation. nih.govjst.go.jp | nih.govjst.go.jp |
Chemical Synthesis Methodologies for Nootkatone
Historical and Pioneering Total Synthesis Approaches
Early total synthesis efforts focused on establishing the core bicyclic framework of nootkatone (B190431). These pioneering routes laid the groundwork for subsequent, more refined and stereoselective methods.
(+)-Nopinone, which can be prepared from β-pinene, has also served as a starting material for the synthesis of (+)-nootkatone. nih.govgoogle.comrsc.org A synthesis reported by Yanami et al. in 1980 described a multi-step route from (+)-nopinone, achieving (+)-nootkatone with a reported yield of 14%. nih.govoup.com This synthesis involved steps such as cross-condensation of nopinone (B1589484) with acetaldehyde (B116499) to obtain trans-3-ethylidenenopinone, followed by conjugate addition of methallyltrimethylsilane. google.com
Various cyclohexane (B81311) derivatives have been explored as starting materials for the synthesis of nootkatone. Early studies demonstrated that racemic nootkatone could be synthesized from precursors like 4-acetyl-1-ethoxycyclohexene and dimethyl γ-ketopimelate. nih.govresearchgate.net Other cyclohexane-based routes have utilized compounds such as 4β,4αβ-dimethyl-Δ6,7-octalin-1-one ethylene (B1197577) acetal (B89532) and 5-methyl-3-ethoxy-2-cyclohexenone to synthesize both (±)-nootkatone and (±)-valencene. nih.govoup.com These approaches highlight the versatility of cyclohexanone (B45756) ring systems as building blocks for constructing the nootkatone scaffold.
Routes from (+)-Nopinone
Enantioselective Synthesis Strategies
Achieving enantiomerically pure (+)-nootkatone is crucial for applications where its specific biological activity or fragrance profile is desired. Enantioselective synthesis strategies focus on controlling the stereochemistry at the chiral centers during the synthesis.
Synthesis Data Highlights
| Starting Material | Key Reaction(s) | Reported Yield (%) | Reference |
| (−)-β-Pinene | Acid-catalyzed cyclobutane (B1203170) cleavage-aldol cyclization | 11-14 | researchgate.netmdpi.com |
| (+)-Nopinone | Multi-step (including conjugate addition) | 14 | nih.govoup.com |
| (−)-β-Pinene | Grignard/Anionic Oxy-Cope rearrangement | 31-33 | acs.orglsu.edu |
Acid-Mediated Tandem Cyclization Reactions
Acid-mediated tandem cyclization reactions have been explored for the synthesis of nootkatone, particularly for achieving enantiopure (+)-nootkatone. One notable approach involves starting from (-)-β-pinene, a readily available natural product researchgate.netlsu.edu. This method utilizes an acid-catalyzed cyclobutane cleavage followed by an aldol (B89426) cyclization tandem reaction as a key step researchgate.netmdpi.com.
One-Pot Synthesis and Allylic Oxidation Methods
One-pot synthesis approaches and allylic oxidation methods offer more direct routes to nootkatone, often starting from the more structurally similar precursor, (+)-valencene. (+)-Valencene is a sesquiterpene found in orange oil and is a common starting material for nootkatone synthesis mdpi.comresearchgate.netresearchgate.net. Nootkatone is essentially an oxidized form of valencene (B1682129) twistbioscience.com.
More recent research has focused on developing more efficient and environmentally friendly one-pot synthesis and allylic oxidation methods. One approach involves the use of hydrogen peroxide and amphiphilic molybdate (B1676688) ions for the one-pot catalytic synthesis of (+)-nootkatone from (+)-valencene mdpi.comresearchgate.net. This process can be conducted without a solvent and proceeds through a cascade of three reactions: singlet oxygenation of valencene, followed by a Schenck rearrangement of the resulting hydroperoxide intermediate, and finally, dehydration of the hydroperoxide to yield (+)-nootkatone mdpi.comresearchgate.net. Amphiphilic dimethyldioctyl ammonium (B1175870) molybdate has been shown to play a triple role in this process, catalyzing multiple steps and facilitating product recovery mdpi.comresearchgate.net. This method has achieved an isolated yield of 46.5% at room temperature mdpi.comresearchgate.net.
Other allylic oxidation methods for converting (+)-valencene to (+)-nootkatone include the use of tert-butyl hydroperoxide in combination with silica-supported metal catalysts like Co(OAc)₂, Cu(OAc)₂, or V(OAc)₂ mdpi.com. Copper-aluminum mixed oxides have also been reported as catalysts for the allylic oxidation of (+)-valencene with tert-butyl hydroperoxide, achieving a yield of 40% in the presence of L-proline mdpi.com.
Biocatalytic methods, which often fall under the umbrella of allylic oxidation in terms of the chemical transformation, are also being increasingly explored for the conversion of (+)-valencene to (+)-nootkatone. These methods utilize enzymes or whole-cell systems to perform the oxidation, often under milder conditions. researchgate.netnih.gov For instance, laccase-catalyzed oxidation of (+)-valencene in the presence of an oxygen source can produce valencene hydroperoxide, which can then be degraded to form nootkatone google.com. Microorganisms such as Botryodiplodia theobromae and Yarrowia lipolytica have demonstrated the ability to oxidize (+)-valencene to (+)-nootkatone researchgate.netdaneshyari.com.
Here is a table summarizing some of the reported yields for different synthesis methods:
| Synthesis Method | Starting Material | Oxidizing Agent / Catalyst | Reported Yield |
| Acid-mediated tandem cyclization (Yoshikoshi) | (-)-β-pinene | Acid catalyst | 11-14% researchgate.netmdpi.com |
| Acid-mediated tandem cyclization (Improved) | (-)-β-pinene | Grignard/anionic oxy-Cope | Up to 33% researchgate.netmdpi.com |
| Allylic oxidation | (+)-Valencene | tert-Butyl chromate | 67% researchgate.netthieme-connect.com |
| Allylic oxidation | (+)-Valencene | Sodium dichromate | 45% researchgate.netthieme-connect.com |
| Allylic oxidation | (+)-Valencene | tert-Butyl peracetate (+ chromic acid) | 47% researchgate.net |
| One-pot (Singlet oxygenation, Schenck rearrangement) | (+)-Valencene | H₂O₂, Amphiphilic molybdate ions | 46.5% mdpi.comresearchgate.net |
| Allylic oxidation | (+)-Valencene | tert-Butyl hydroperoxide + Cu-Al mixed oxide | 40% mdpi.com |
| Biocatalysis (Botryodiplodia theobromae) | (+)-Valencene | Whole cell bioconversion | Up to 231.7 mg/L researchgate.netdaneshyari.com |
| Biocatalysis (Yarrowia lipolytica) | (+)-Valencene | Whole cell bioconversion | Up to 216.9 mg/L researchgate.netdaneshyari.com |
Biotechnological Production and Metabolic Engineering of Nootkatone
Microbial Cell Factories for De Novo Nootkatone (B190431) Production
Constructing microbial cell factories and heterologously expressing the relevant enzymes is a promising method for the de novo production of (+)-nootkatone. nih.govoup.com This approach involves engineering microorganisms to synthesize nootkatone from basic substrates, often by introducing genes encoding enzymes from the nootkatone biosynthetic pathway. researchgate.netd-nb.info
Engineered Yeast Strains (e.g., Saccharomyces cerevisiae, Pichia pastoris)
Yeast species, particularly Saccharomyces cerevisiae and Pichia pastoris, have been explored as hosts for de novo nootkatone production due to their established genetic tools and ability to synthesize terpenoid precursors through the mevalonate (B85504) (MVA) pathway. nih.govresearchgate.netnih.govd-nb.inforesearchgate.netresearchgate.netresearchgate.netscispace.com
Engineered Saccharomyces cerevisiae strains have been developed to produce nootkatone by incorporating genes such as (+)-valencene synthase (CnVS) from Callitropsis nootkatensis and cytochrome P450 enzymes like premnaspirodiene (B1254385) oxygenase (HPO) from Hyoscyamus muticus, along with cytochrome P450 reductase (CPR). researchgate.netnih.govd-nb.infonih.govscispace.com Strategies have focused on enhancing the endogenous MVA pathway to increase the supply of precursors like farnesyl diphosphate (B83284) (FPP), a direct precursor to valencene (B1682129). nih.govresearchgate.netnih.govd-nb.info This includes overexpression of key MVA pathway enzymes and downregulation of competing pathways. researchgate.netnih.govd-nb.info While initial attempts yielded relatively low amounts of nootkatone, subsequent metabolic engineering efforts, such as optimizing the ratio of HPO to CPR and screening effective dehydrogenases for converting the intermediate nootkatol (B1220673) to nootkatone, have significantly improved production. researchgate.netnih.govd-nb.infonih.govacs.org For instance, overexpression of short-chain dehydrogenase/reductase (SDR) family dehydrogenases like ZSD1 and ABA2 in S. cerevisiae increased nootkatone yields. researchgate.netnih.gov Recent studies have achieved remarkable titers of (+)-nootkatone in engineered S. cerevisiae through integrated metabolic engineering strategies, including gene integration, promoter optimization, and signal peptide engineering, reaching up to 6.5 g/L in bioreactor cultivations. acs.org
| Engineered Saccharomyces cerevisiae Strain | Key Engineering Strategies | Nootkatone Titer (mg/L) | Reference |
| Engineered strain combining CnVS, HPO, ATR1, and MVA pathway engineering | Overexpression of CnVS, HPO, ATR1; MVA pathway engineering (e.g., tHMG1 overexpression, ERG9 downregulation) | 59.78 | researchgate.netnih.govd-nb.info |
| Engineered strain with optimized HPO/AtCPR ratio and metabolic engineering | Optimization of HPO/AtCPR ratio, metabolic engineering strategies | 1020 (1.02 g/L) | nih.govacs.org |
| Engineered strain with integrated genes, promoter optimization, signal peptide engineering | Integration of CnVS, HPOV480A/V482A, AtCPR1, ZSD1; ERG9 promoter replacement; linker and promoter optimization; HPOV480A/V482A signal peptide engineering | 6500 (6.5 g/L) | acs.org |
Pichia pastoris (reclassified as Komagataella phaffii) is another yeast species explored for nootkatone production, known for its high enzyme expression capabilities. nih.govgenscript.comresearchgate.netresearchgate.netoup.comresearchgate.net Engineered P. pastoris strains co-expressing enzymes like HPO and CPR have been used for the biotransformation of externally supplied (+)-valencene. genscript.comresearchgate.netgenscript.com.cn To overcome phase-transfer limitations of valencene, intracellular production was achieved by co-expressing valencene synthase. genscript.comresearchgate.netgenscript.com.cn Overexpression of endogenous P. pastoris alcohol dehydrogenase (ADH) and truncated hydroxy-methylglutaryl-CoA reductase (tHmg1p) has been shown to significantly enhance nootkatone yield, reaching 208 mg/L in bioreactor cultivations. genscript.comresearchgate.netgenscript.com.cnnih.gov
Bacterial Platforms (e.g., Escherichia coli)
Escherichia coli has also been investigated as a bacterial host for the heterologous production of nootkatone. nih.govresearchgate.netoup.com While E. coli primarily utilizes the methyl-d-erythritol phosphate (B84403) (MEP) pathway for terpenoid precursor synthesis, it can be engineered to incorporate the necessary enzymes for nootkatone biosynthesis. nih.govgoogle.com Studies have involved expressing valencene synthase and cytochrome P450 enzymes, such as CYP109B1 from Bacillus subtilis, to catalyze the oxidation of (+)-valencene. nih.govglobalresearchonline.net Co-expression with reductase systems, like putidaredoxin (Pdx) and PdR from Pseudomonas putida, is often required for P450 activity. nih.gov Engineered E. coli expressing valencene dioxygenase (ValOx) from Pleurotus sapidus has also been shown to convert (+)-valencene to nootkatone and nootkatol. nih.gov Challenges in E. coli include improving the yield of soluble recombinant proteins and optimizing the balance between the MEP pathway and the introduced nootkatone pathway. nih.gov
Other Microbial Systems (e.g., Yarrowia lipolytica)
Beyond Saccharomyces cerevisiae and Escherichia coli, other microbial systems are being explored for nootkatone production. Yarrowia lipolytica, an unconventional yeast, is considered a potential platform for terpenoid production due to its endogenous MVA pathway and high metabolic fluxes. researchgate.netresearchgate.netresearchgate.netnih.govtandfonline.com Heterologous biosynthesis of (+)-nootkatone in Y. lipolytica has been achieved by co-expressing valencene synthase and codon-optimized nootkatone synthase and CPR. researchgate.net Engineering strategies, including fusion proteins and overexpression of MVA pathway enzymes, have improved nootkatone titers in Y. lipolytica. researchgate.net While initial yields were in the microgram per liter range, metabolic engineering has increased production significantly. researchgate.net Y. lipolytica has also been used as a whole-cell biocatalyst for the biotransformation of (+)-valencene, achieving high yields in partitioning bioreactors. nih.govoup.comresearchgate.netsci-hub.se
Biotransformation of (+)-Valencene to (+)-Nootkatone
Biotransformation, the conversion of a substrate into a product using biological systems, is a significant approach for nootkatone production, particularly the oxidation of (+)-valencene to (+)-nootkatone. nih.govnih.govresearchgate.netoup.comresearchgate.netresearchgate.netnih.govrsc.orgscispace.com This method is attractive because (+)-valencene is more readily available, often as a byproduct of the citrus industry. genscript.comresearchgate.net The conversion typically involves the introduction of oxygen functional groups onto the valencene structure. nih.gov
Whole-Cell Biocatalysis (Fungi, Bacteria, Microalgae, Plant Cells)
Whole-cell biocatalysis utilizes intact microbial or plant cells containing the necessary enzymatic machinery to convert (+)-valencene to (+)-nootkatone. nih.govnih.govresearchgate.netresearchgate.netoup.comresearchgate.netcolab.ws This approach leverages the natural metabolic capabilities of the host organisms or engineered pathways within them.
Various microorganisms have been investigated for their ability to biotransform (+)-valencene:
Fungi: Several fungal strains have demonstrated efficacy in converting (+)-valencene to (+)-nootkatone. Mucor sp. has been reported to yield 82% (328 mg/L) nootkatone from (+)-valencene. nih.govoup.comjst.go.jpresearchgate.net Plant pathogenic fungi like Botryosphaeria dothidea and Botryodiplodia theobromae have shown yields ranging from 42% to 84% (168-336 mg/L). nih.govoup.comjst.go.jpresearchgate.net Phanerochaete chrysosporium and Yarrowia lipolytica have also been reported as effective whole-cell biocatalysts. nih.govoup.comresearchgate.net Y. lipolytica 2.2ab achieved a high yield of 852.3 mg/L in a partitioning bioreactor. nih.govoup.com
Bacteria: Certain bacterial species, including Rhodococcus species, have been used for the biotransformation of (+)-valencene. nih.govresearchgate.net Rhodococcus KSM-5706 converted (+)-valencene with a yield of 0.5 mol% (50 mg/L). nih.gov Engineered Escherichia coli expressing specific cytochrome P450 enzymes has also been employed as whole-cell biocatalysts for this conversion. nih.govglobalresearchonline.net
Microalgae: Green algae, such as Chlorella fusca var. vacuolata, have shown the ability to transform (+)-valencene to (+)-nootkatone, with reported yields of 63% (252 mg/L). nih.govglobalresearchonline.netoup.comresearchgate.netjst.go.jp Microalgae offer the advantage of using light energy for growth, potentially simplifying large-scale cultivation. nih.govoup.com
Plant Cells: Cultured plant cells can also perform the biotransformation of (+)-valencene. While less extensively studied than microbial systems for nootkatone production, plant cell cultures have been explored for the bioconversion of other terpenoids. researchgate.netcolab.ws
Table summarizing selected whole-cell biotransformation yields:
| Organism | Substrate | Nootkatone Yield / Titer | Reference |
| Mucor sp. | (+)-Valencene | 82% (328 mg/L) | nih.govoup.comjst.go.jpresearchgate.net |
| Botryosphaeria dothidea | (+)-Valencene | 42-84% (168-336 mg/L) | nih.govoup.comjst.go.jpresearchgate.net |
| Botryodiplodia theobromae | (+)-Valencene | 42-84% (168-336 mg/L) | nih.govoup.comjst.go.jpresearchgate.net |
| Yarrowia lipolytica 2.2ab | (+)-Valencene | 852.3 mg/L | nih.govoup.comresearchgate.net |
| Rhodococcus KSM-5706 | (+)-Valencene | 0.5 mol% (50 mg/L) | nih.gov |
| Chlorella fusca var. vacuolata | (+)-Valencene | 63% (252 mg/L) | nih.govglobalresearchonline.netoup.comresearchgate.netjst.go.jp |
Cell-Free Enzymatic Bioconversions
Cell-free enzymatic bioconversion utilizes isolated enzymes or enzyme cocktails to catalyze the conversion of (+)-valencene to (+)-nootkatone outside of a living cell. nih.govresearchgate.net This approach can offer advantages in terms of control over the reaction environment and product purity. Enzymes involved in this conversion include cytochrome P450 enzymes, laccases, and lipoxygenases. nih.govresearchgate.net
Engineered cytochrome P450 enzymes, such as variants of P450cam from Pseudomonas putida and P450BM-3 from Bacillus megaterium, have been shown to transform (+)-valencene to (+)-nootkatone, although often with varying selectivity and production of byproducts like nootkatol. nih.govrsc.org CYP109B1 from Bacillus subtilis is another P450 enzyme capable of catalyzing this oxidation. nih.govrsc.org
Cell-free systems using enzymes like dye-decolorizing peroxidase combined with laccase have also demonstrated efficient conversion of (+)-valencene to (+)-nootkatone, achieving high concentrations. researchgate.net These enzymatic approaches offer an environmentally friendly alternative to chemical oxidation methods. nih.gov
Optimization of Biocatalytic Routes via Allylic Oxidation
A prominent biocatalytic route for nootkatone production involves the allylic oxidation of (+)-valencene. This process allows for the production of natural (+)-nootkatone under mild reaction conditions and can achieve high yields. nih.govresearchgate.net The conversion of (+)-valencene to (+)-nootkatone typically proceeds through a two-step process involving regioselective hydroxylation of (+)-valencene at the C-2 position to form (trans)-nootkatol, followed by oxidation of (trans)-nootkatol to (+)-nootkatone. researchgate.net
Various biocatalysts have been explored for this transformation, including whole-cell systems of fungi, bacteria, and plants, as well as cell extracts and purified enzymes. nih.govnih.gov Fungal strains such as Botryosphaeria theobromae, Phanerochaete chrysosporium, and Yarrowia lipolytica have demonstrated effective oxidation of (+)-valencene to (+)-nootkatone. oup.com For instance, Y. lipolytica 2.2ab achieved a high production of 852.3 mg/l (+)-nootkatone in a partitioning bioreactor, and optimization of catalytic conditions in shake flasks reached 628.41 ± 18.60 mg/l. oup.com
Bacterial cytochrome P450 monooxygenases have also been investigated for the allylic oxidation of valencene. CYP105B1 from Bacillus subtilis has been shown to catalyze the oxidation of (+)-valencene, producing a mixture of products including Z- and E-nootkatol and (+)-nootkatone. uni-stuttgart.de Engineered cytochrome P450 enzymes, such as variants of CYP101A1 (P450cam) and CYP102A1 (P450BM-3), have also demonstrated the ability to transform (+)-valencene to (+)-nootkatone. nih.gov
Metabolic Engineering Strategies for Enhanced Yield
Metabolic engineering plays a crucial role in enhancing nootkatone production in microbial hosts by optimizing the flow of metabolites towards the nootkatone biosynthetic pathway. oup.commdpi.com Strategies focus on increasing the availability of the precursor farnesyl diphosphate (FPP) and improving the efficiency of the enzymes involved in the conversion of FPP to nootkatone. d-nb.infobohrium.com
The mevalonate (MVA) pathway is the primary route for the biosynthesis of FPP, the precursor for sesquiterpenes like valencene and nootkatone. mdpi.comd-nb.info Engineering the MVA pathway is a key strategy to increase FPP supply. Overexpression of a truncated form of the rate-limiting enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (tHMG1 in S. cerevisiae) has been shown to significantly increase the production of (+)-valencene. d-nb.infonih.gov This enzyme catalyzes the reduction of HMG-CoA to mevalonate, a committed step in the pathway. numberanalytics.comresearchgate.net
Studies have demonstrated that optimizing the expression and activity of tHMG-CoA reductase, often in combination with other MVA pathway modifications, leads to enhanced precursor availability for sesquiterpene synthesis. d-nb.infonih.govresearchgate.net For example, overexpression of tHMG1 in S. cerevisiae, along with other strategies, contributed to a significant increase in (+)-valencene production. d-nb.infonih.gov
The conversion of FPP to nootkatone involves several enzymatic steps, including the cyclization of FPP to valencene catalyzed by valencene synthase, and the subsequent oxidation of valencene to nootkatone, often mediated by cytochrome P450 enzymes and reductases. nih.govresearchgate.net Overexpression of these key enzymes is critical for improving nootkatone yield.
Overexpression of (+)-valencene synthase (such as CnVS from Callitropsis nootkatensis) is essential for efficiently converting FPP to (+)-valencene. d-nb.infonih.gov However, the catalytic efficiency of valencene synthase can be a limiting factor, and efforts have focused on identifying or engineering more effective variants. d-nb.info
Cytochrome P450 monooxygenases, often coupled with cytochrome P450 reductases (CPRs), play a significant role in the oxidation of valencene to nootkatol and subsequently to nootkatone. nih.govresearchgate.net Overexpression of specific cytochrome P450 enzymes, such as the premnaspirodiene oxygenase (HPO) from Hyoscyamus muticus, in combination with CPRs (like ATR1 from Arabidopsis thaliana), has been explored to enhance valencene oxidation. nih.govnih.gov Optimizing the synergistic ratio of P450 and CPR has been shown to improve (+)-valencene oxidation efficiency. mdpi.comacs.org
Further oxidation of the intermediate β-nootkatol to (+)-nootkatone is catalyzed by dehydrogenases, including enzymes from the short-chain dehydrogenase/reductase (SDR) superfamily. nih.govresearchgate.net Screening and overexpressing effective dehydrogenases, such as ZSD1 from Zingiber zerumbet and ABA2 from Citrus sinensis, have been shown to increase nootkatone production. nih.govresearchgate.net
Research findings illustrate the impact of overexpressing these enzymes:
| Enzyme(s) Overexpressed | Host Organism | Key Outcome / Yield | Source |
| CnVS, tHMG1, downregulating ERG9 | Saccharomyces cerevisiae | Increased (+)-valencene production to 217.95 mg/L. | d-nb.infonih.gov |
| HPO (variant V482I/A484I), ATR1 | Saccharomyces cerevisiae | Predominantly produced β-nootkatol, minor (+)-nootkatone (9.66 mg/L). | nih.govresearchgate.net |
| HPO, ATR1, ZSD1 | Saccharomyces cerevisiae | (+)-Nootkatone yield increased to 59.78 mg/L. | nih.govresearchgate.net |
| HPO, ATR1, ABA2 | Saccharomyces cerevisiae | (+)-Nootkatone yield increased to 53.48 mg/L. | nih.govresearchgate.net |
| Valencene synthase, CYP71AV8 | Yeast strain WAT11 | (+)-Valencene: 1.36 mg/l, (+)-Nootkatone: 0.04 mg/l. | oup.com |
| CYP71D51v2, P450-reductase | Saccharomyces cerevisiae | Produced β-nootkatol and (+)-nootkatone. | oup.comnih.gov |
| CYP706M1, (+)-valencene synthase | Yeast strain WAT11 | (+)-Nootkatone yield of 144 ± 10 μg/l. | nih.gov |
| P. pastoris alcohol dehydrogenase, tHmg1p | Pichia pastoris | (+)-Nootkatone yield enhanced to 208 mg/L in bioreactor cultivations. | researchgate.netgenscript.com |
| HPO, AtCPR, ADH1 | Saccharomyces cerevisiae | Produced β-nootkatol (170.5 mg L−1) and (+)-nootkatone (45.6 mg L−1) in resting cells. | rsc.org |
To maximize the metabolic flux towards nootkatone production, it is often necessary to downregulate or disrupt competing metabolic pathways that divert FPP or other precursors. oup.comresearchgate.net In Saccharomyces cerevisiae, a major competing pathway is the ergosterol (B1671047) biosynthesis pathway, which also utilizes FPP. d-nb.infonih.gov Downregulating the squalene (B77637) synthase enzyme (ERG9), a key enzyme in the ergosterol pathway, has been shown to increase the availability of FPP for valencene synthesis and subsequently nootkatone production. d-nb.infonih.govnih.gov This is often achieved by replacing the native ERG9 promoter with a regulatable promoter. d-nb.infodtu.dk
Other strategies for downregulating competing pathways or enhancing the target pathway's competitiveness have also been explored in metabolic engineering efforts for terpenoid production. bohrium.combiorxiv.org
Overexpression of Key Synthases and Oxidases (e.g., valencene synthase, cytochrome P450, reductases)
Plant Cell Culture and Tissue Culture Approaches
Plant cell culture and tissue culture techniques offer alternative biotechnological methods for producing nootkatone, leveraging the natural biosynthetic capabilities of plants. researchgate.netresearchgate.net These methods can provide a controlled environment for the production of plant-derived secondary metabolites, independent of seasonal and geographical variations. researchgate.netmdpi.com
Suspension cultures of certain plant species have been shown to biotransform valencene into nootkatone. For example, suspension cultures of Gynostemma pentaphyllum have been reported to convert valencene into nootkatone as the major product, along with nootkatol as a minor product. colab.ws Other cultured plant cells, such as those from Caragana chamlagu and Hibiscus cannabinus, have also been investigated for their ability to perform this biotransformation. colab.ws
Plant cell suspension culture is considered a promising method for large-scale production of plant-derived secondary metabolites due to its cost-effectiveness and the totipotency of plant cells. encyclopedia.pub While plant tissue and organ cultures are also used, cell suspension cultures are often preferred for industrial applications in bioreactors. encyclopedia.pub Success in plant cell culture for secondary metabolite production depends on factors such as the induction of friable callus and the composition of the culture medium. researchgate.netencyclopedia.pub
While plant cell culture offers advantages in producing "natural" compounds, challenges remain in optimizing yields and scaling up production compared to some microbial systems. mdpi.comencyclopedia.pub
Structure Activity Relationships Sar of Nootkatone and Its Analogues
Impact of Nootkatone (B190431) Structural Features on Biological Activity
Role of the Ketone Group and Enone Functionality
Nootkatone contains a ketone group conjugated with a double bond, forming an α,β-unsaturated ketone, or enone, functionality ebi.ac.ukwikipedia.org. This enone system is often implicated in the biological activity of molecules through various mechanisms, such as Michael addition reactions with biological nucleophiles. Studies on nootkatone analogues suggest that this functional group plays a significant role in its activity. For instance, modifications or reactions involving the carbonyl group have been utilized as starting points for synthesizing diverse nootkatone analogues, highlighting its importance as a reactive center tandfonline.comnih.govtandfonline.com. The electrophilic nature of the cyclic enone in nootkatone has been compared to other cyclic enones and natural products, indicating its potential to interact with biological targets rsc.org.
Influence of Chirality and Stereochemistry
Nootkatone possesses chiral centers, and its biological activity is highly dependent on its specific stereochemistry wikidata.orgacademie-sciences.fr. The most commonly studied and naturally abundant form is (+)-nootkatone, which has a distinct grapefruit aroma and associated bioactivities wikipedia.orgnih.govfragranceu.com. The presence of chiral centers means that nootkatone can exist as multiple stereoisomers brainly.com. The theoretical maximum number of stereoisomers for nootkatone, based on its two chiral centers, is four brainly.com. Research indicates that different enantiomers of chiral molecules can exhibit vastly different biological activities due to their specific interactions with chiral biological receptors and enzymes academie-sciences.fr. For example, (+)-nootkatone and its enantiomer, (-)-nootkatone, have significantly different odor profiles and thresholds, underscoring the impact of stereochemistry on their interaction with olfactory receptors academie-sciences.frresearchgate.net. Similarly, the biological effects, such as insecticidal or antimicrobial activity, can be influenced by the specific stereoisomer thegoodscentscompany.comontosight.ai.
Design and Synthesis of Nootkatone Derivatives
The desire to explore and potentially enhance the biological activities of nootkatone has led to the design and synthesis of numerous derivatives and analogues.
Development of Nootkatone Analogues with Diverse Skeletons
Synthetic efforts have focused on creating nootkatone analogues that feature modifications to the core sesquiterpene skeleton while retaining some key structural elements. Approaches utilizing the carbonyl group as a starting point have enabled the synthesis of a collection of ring-distorted analogues, contributing to the understanding of how skeletal changes impact activity tandfonline.comnih.govtandfonline.com. This diversity-oriented synthesis (DOS) approach allows for the generation of compounds with varied three-dimensional arrangements and functional group presentations mdpi.com.
Derivatives with Specific Functional Group Modifications (e.g., amine, thiazole (B1198619) fused, 1,10-dihydro-, tetrahydro-)
Specific modifications to the functional groups on the nootkatone skeleton have been explored to tune its biological properties.
Amine Derivatives: Introduction of amine groups into nootkatone derivatives has been reported to result in compounds with stronger insecticidal activity compared to the parent nootkatone researchgate.netresearchgate.net.
Thiazole Fused Derivatives: Fusing a thiazole ring onto the nootkatone structure has yielded derivatives with potent antimicrobial activity against certain bacterial strains, such as Staphylococcus aureus and Enterococcus faecium researchgate.netresearchgate.netnih.govnih.gov. These studies have shown promising minimum inhibitory concentration (MIC) values for some of these fused-thiazole compounds nih.gov.
1,10-Dihydro- and Tetrahydro- Derivatives: Reduction of the double bonds in nootkatone leads to derivatives like 1,10-dihydronootkatone and tetrahydronootkatone globalresearchonline.net. These saturated or partially saturated analogues can exhibit different biological activities compared to nootkatone, as the presence and position of double bonds influence the molecule's shape, flexibility, and electronic properties thegoodscentscompany.comglobalresearchonline.net. 1,10-Dihydronootkatone has a PubChem CID of 6427078 nih.gov.
Correlation Between Structural Modifications and Bioactivity Spectrum
Enhanced Insecticidal Activity of Derivatives
Numerous studies have demonstrated that modifications to the nootkatone structure can significantly enhance its insecticidal activity against various pests. The introduction of amine groups onto the nootkatone parent structure has been shown to result in derivatives with stronger insecticidal effects compared to nootkatone itself against insects such as Mythimna separata, Myzus persicae, and Plutella xylostella. acs.orgx-mol.netnih.gov For instance, certain amine derivatives displayed more promising growth inhibitory effects against M. separata than the botanical insecticide toosendanin. acs.orgx-mol.netnih.gov Compound 3o, an amine derivative, exhibited particularly potent aphicidal activity against M. persicae, demonstrating an LD50 value significantly lower than that of rotenone. acs.orgx-mol.netnih.gov Similarly, compounds 3g and 3n showed superior larvicidal activity against P. xylostella compared to rotenone. acs.orgx-mol.netnih.gov
Further structural modifications, such as the incorporation of 1,3,4-oxadiazole (B1194373) or 1,3,4-thiadiazole (B1197879) moieties as thioethers at the C-13 position of (+)-nootkatone, have also led to derivatives with enhanced insecticidal properties. nih.govx-mol.comacs.org SAR analysis of these thioether derivatives revealed that the presence of halophenyl groups within the 1,3,4-oxadiazole or thiadiazole ring generally resulted in more active compounds against M. separata, M. persicae, and P. xylostella. nih.govacs.org Compound 8c, a thioether derivative, showed notable growth inhibitory activity against M. separata and potent aphicidal activity against M. persicae. nih.govacs.org Compound 8s exhibited strong larvicidal activity against P. xylostella. nih.govacs.org Another derivative, 3β-hydroxynootkatone, synthesized semi-synthetically, has also been reported to exhibit higher insecticidal activity than the parent compound. researchgate.net
Antimicrobial Activity of Fused-Thiazole Derivatives
The synthesis of fused-thiazole derivatives of nootkatone has yielded compounds with potent antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. researchgate.netresearchgate.netnih.govresearchgate.netnih.gov Research has shown that some of these fused-thiazole derivatives exhibit minimum inhibitory concentration (MIC) values as low as 1.56 µg/mL against these bacterial strains. researchgate.netnih.gov Catechol-derived nootkatone-fused thiazole compounds have demonstrated good antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values reported to be as low as 3.12 µg/mL. digitellinc.com
SAR studies on these chimeric thiazolo-nootkatone compounds have provided insights into the structural requirements for their antimicrobial efficacy. It has been observed that a p-hydroxy group on the aromatic ring fused to the thiazole moiety is important for potent activity. nih.gov The presence of a m-hydroxy group alongside the p-hydroxy group further increased the activity of the resulting compound. nih.gov Conversely, a m-hydroxy group without a p-hydroxy group did not result in significant activity. nih.gov
Table 1: Representative Antimicrobial Activities of Fused-Thiazole Derivatives
| Compound | Target Bacteria | MIC (µg/mL) | Source |
| Fused-thiazole derivative | Staphylococcus aureus | ≤ 1.56 | researchgate.netnih.gov |
| Fused-thiazole derivative | Enterococcus faecium | ≤ 1.56 | researchgate.netnih.gov |
| Catechol-derived fused thiazole | MRSA | ≤ 3.12 | digitellinc.com |
| Compound 16 (Catechol-derived fused thiazole) | Staphylococcus aureus (various strains) | ≤ 3.12 | nih.gov |
| Compound 16 | Staphylococcus epidermidis | 3.12 | nih.gov |
| Compound 16 | Enterococcus faecium | 1.56 | nih.gov |
Quantitative Structure-Activity Relationships (QSAR) Modeling for Nootkatone Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of compounds and their biological activity. This allows for the prediction of the activity of new, untested compounds and provides further insights into the structural features that govern activity. QSAR studies have been applied to various nootkatone analogues to understand and predict their biological effects. peeref.comresearchgate.netnih.govresearchgate.netresearcher.life
For nootkatone-derived pyrazole-amide compounds, a 3D-QSAR model has been developed to investigate their antiproliferative activities. peeref.com This model helps in understanding the structural requirements for activity against certain cancer cells. peeref.com In the context of insecticidal activity, a QSAR model was established to predict the larvicidal activity of plant-derived molecules, including nootkatone, against Aedes aegypti. researchgate.net This model utilized non-conformational descriptors to correlate structural features with larvicidal potency. researchgate.net
Furthermore, 3D-QSAR studies, such as those employing the CoMFA method, have been conducted on nootkatone-based thiazole-hydrazone compounds to explore the relationship between their molecular structures and antifungal activity, particularly against Physalospora piricola. nih.govresearchgate.net These models provide detailed spatial and electronic requirements for optimal antifungal activity. researchgate.net QSAR modeling in general has been instrumental in elucidating the key structural factors influencing the activity of nootkatone derivatives, often highlighting the predominance of steric fields in their interactions. researcher.life These computational approaches complement experimental SAR studies, providing a powerful tool for the rational design and optimization of nootkatone-based bioactive compounds.
Table 3: Examples of QSAR Modeling Applications on Nootkatone Analogues
| Compound Class | Biological Activity Studied | QSAR Method Used | Key Findings/Application | Source |
| Pyrazole-amide derivatives | Antiproliferative activity | 3D-QSAR | Relationship between structure and activity against cancer cells | peeref.com |
| Plant-derived molecules (incl. Nootkatone) | Larvicidal activity (Aedes aegypti) | QSAR (non-conformational descriptors) | Prediction of larvicidal potency | researchgate.net |
| Thiazole-hydrazone derivatives | Antifungal activity (Physalospora piricola) | 3D-QSAR (CoMFA) | Relationship between structure and antifungal activity | nih.govresearchgate.net |
| Various derivatives | Biological activities | 3D-QSAR | Elucidation of structural factors (e.g., steric fields) | researcher.life |
Molecular Mechanisms of Nootkatone Biological Activities in Vitro and Preclinical Models
Anti-inflammatory Molecular Mechanisms
The anti-inflammatory actions of nootkatone (B190431) are multifaceted, involving the intricate regulation of various cellular processes that contribute to the inflammatory response. nih.govmdpi.commdpi.comresearchgate.net
Modulation of Signal Transduction Pathways (e.g., NF-κB Pathway Inhibition)
A primary mechanism by which nootkatone exerts its anti-inflammatory effects is through the modulation of crucial signal transduction pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway. nih.govmdpi.commdpi.comresearchgate.netsciopen.comnih.govmdpi.com NF-κB is a key transcriptional factor that plays a central role in initiating and amplifying inflammatory responses by regulating the expression of numerous genes involved in inflammation. mdpi.comresearchgate.net
Studies have shown that nootkatone can inhibit the activation of NF-κB in various cell types and animal models. For instance, research in mice models of acute and chronic inflammation demonstrated that nootkatone treatment was associated with the inhibition of inflammatory signaling pathways, including those that activate NF-κB. nih.gov In lipopolysaccharide (LPS)-stimulated microglial cells, nootkatone inhibited NF-κB activity. nih.gov Furthermore, studies on diesel exhaust particles (DEP)-induced lung injury in mice concluded that nootkatone prevented inflammation through a mechanism involving the inhibition of NF-κB activation. nih.gov In a model of carbon tetrachloride-induced acute liver injury in mice, nootkatone supplementation significantly downregulated the expression of NF-κB mRNA in liver tissues. mdpi.com Similarly, in a unilateral ureteral obstructive mouse model, nootkatone treatment suppressed the expression of inflammatory markers, such as NF-κB, in the kidneys. mdpi.com Research on melamine-evoked hepatotoxicity in rats also indicated that nootkatone alleviated inflammatory changes by substantially reducing NF-κB expression levels in liver cells in a dose-dependent manner. mdpi.com The potential molecular mechanisms of nootkatone's anti-inflammatory activities are suggested to be related to the downregulation of NF-κB, along with other pathways like AMPK and Toll-like receptor 4 (TLR4). mdpi.comresearchgate.net
Regulation of Inflammatory Gene Expression
Nootkatone has been shown to regulate the expression of genes involved in the inflammatory response. nih.govmdpi.com By modulating signal transduction pathways like NF-κB, which directly influences gene transcription, nootkatone can impact the cellular machinery responsible for producing inflammatory mediators. mdpi.comresearchgate.net Studies have demonstrated that nootkatone can suppress the expression of various inflammatory genes. For example, in LPS-stimulated BV2 microglial cells, nootkatone inhibited the expression of pro-inflammatory cytokines and enzymes. nih.gov In liver tissues of mice with carbon tetrachloride-induced injury, nootkatone supplementation downregulated the expression of NF-κB mRNA. mdpi.com These findings suggest that nootkatone's anti-inflammatory effects are, at least in part, mediated by its ability to regulate the transcription of inflammatory genes. nih.govmdpi.commdpi.com
Inhibition of Pro-Inflammatory Cytokines (e.g., IL-1β, TNF-α, IL-6, IL-18)
A significant aspect of nootkatone's anti-inflammatory activity is its ability to inhibit the production and release of key pro-inflammatory cytokines. nih.govmdpi.comsciopen.commdpi.comresearchgate.netresearchgate.netfrontiersin.orgviamedica.pl These cytokines, such as Interleukin-1 beta (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-18 (IL-18), play critical roles in initiating and propagating inflammatory cascades. nih.govviamedica.plthermofisher.com
Multiple studies have reported that nootkatone treatment leads to decreased levels of these cytokines in various inflammatory models. In murine models of acute inflammation, nootkatone inhibited the production of IL-1β and TNF-α. nih.govresearchgate.net In a carrageenan-induced pleurisy model, mice treated with nootkatone showed significantly reduced concentrations of IL-1β and TNF-α in pleural lavages. nih.gov Research on cognitive impairment and dementia in rats indicated that nootkatone treatment reduced the levels of TNF-α, IL-1β, and IL-6. nih.gov Nootkatone supplementation in mice with carbon tetrachloride-induced liver injury effectively inhibited the expression of IL-1β, IL-6, and TNF-α proteins. mdpi.com In a non-alcoholic fatty liver disease (NAFLD) mouse model, nootkatone suppressed hepatic inflammation by decreasing the secretion of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-18. sciopen.comfrontiersin.org Studies on melamine-evoked hepatotoxicity and nephrotoxicity in rats also demonstrated that nootkatone significantly suppressed inflammatory markers, including IL-1β and TNF-α. mdpi.comresearchgate.net Furthermore, in a rat model of ligature-induced periodontitis, nootkatone treatment decreased the concentrations of IL-1β, IL-6, and TNF-α in gingival tissues. viamedica.pl
Here is a summary of the effects of Nootkatone on pro-inflammatory cytokines in different models:
| Inflammatory Model | Species | Cytokines Inhibited by Nootkatone | Source |
| Acute inflammation models (carrageenan-induced) | Mice | IL-1β, TNF-α | nih.govresearchgate.net |
| Carrageenan-induced pleurisy | Mice | IL-1β, TNF-α | nih.gov |
| Cognitive impairment and dementia | Rats | TNF-α, IL-1β, IL-6 | nih.gov |
| Carbon tetrachloride-induced acute liver injury | Mice | IL-1β, IL-6, TNF-α | mdpi.com |
| Non-alcoholic fatty liver disease (NAFLD) | Mice | TNF-α, IL-1β, IL-18, IL-6 | sciopen.comfrontiersin.org |
| Melamine-evoked hepatotoxicity | Rats | IL-1β, IL-6, TNF-α | mdpi.com |
| Melamine-mediated nephrotoxicity | Rats | IL-1β, TNF-α | researchgate.net |
| Ligature-induced periodontitis | Rats | IL-1β, IL-6, TNF-α | viamedica.pl |
Suppression of Inflammatory Enzymes (e.g., COX-2, iNOS, Myeloperoxidase)
Nootkatone has also been shown to suppress the activity and expression of key inflammatory enzymes that contribute to the inflammatory process. nih.govmdpi.comnih.govmdpi.comresearchgate.netwisdomlib.org These enzymes, including Cyclooxygenase-2 (COX-2), inducible Nitric Oxide Synthase (iNOS), and Myeloperoxidase (MPO), are involved in the production of inflammatory mediators like prostaglandins (B1171923) and nitric oxide, as well as contributing to tissue damage. nih.govmdpi.comwisdomlib.org
Research indicates that nootkatone can inhibit these enzymes. In silico analysis suggested that nootkatone's anti-inflammatory effects might occur due to the inhibition of COX-2 activity. nih.govresearchgate.net Studies have shown that nootkatone significantly reduced the activities of inflammatory enzymes such as COX-2 and iNOS. nih.gov In LPS-stimulated BV2 microglial cells, nootkatone inhibited the expression of iNOS and COX-2. nih.gov In murine models of acute inflammation, nootkatone treatment inhibited myeloperoxidase (MPO) production. nih.govresearchgate.net In a carrageenan-induced peritonitis model, nootkatone significantly inhibited leukocyte recruitment associated with decreased concentrations of MPO. nih.gov In a unilateral ureteral obstructive mouse model, nootkatone suppressed the expression of inflammatory markers, including COX-2, in the kidneys. mdpi.com Melamine-evoked hepatotoxicity studies suggested a possible reduction in cyclooxygenase-2 and iNOS activities due to nootkatone. mdpi.com
Here is a summary of the effects of Nootkatone on inflammatory enzymes in different models:
| Inflammatory Model | Species | Enzymes/Activity Suppressed by Nootkatone | Source |
| Acute inflammation models (carrageenan-induced) | Mice | MPO | nih.govresearchgate.net |
| In silico analysis | - | COX-2 | nih.govresearchgate.net |
| Various models (general finding) | - | COX-2, iNOS | nih.gov |
| LPS-stimulated BV2 microglial cells | In vitro | iNOS, COX-2 | nih.gov |
| Carrageenan-induced peritonitis | Mice | MPO | nih.gov |
| Unilateral ureteral obstructive mouse model | Mice | COX-2 | mdpi.com |
| Melamine-evoked hepatotoxicity | Rats | COX-2, iNOS (suggested) | mdpi.com |
Modulation of MAPK Signaling Cascades (e.g., p38, JNK, ERK)
Nootkatone has also been reported to modulate Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are crucial in regulating cellular responses to inflammatory stimuli. nih.govfrontiersin.orgdntb.gov.uaresearchgate.netmdpi.com The p38, JNK (c-Jun N-terminal kinase), and ERK (Extracellular signal-regulated kinase) pathways are prominent MAPK cascades involved in the production of inflammatory cytokines and enzymes. nih.govfrontiersin.orgmdpi.com
Studies suggest that nootkatone can inhibit the activity of certain MAPK components. Previous research indicated that nootkatone suppressed the expression of chemokines by inhibiting MAP kinases, including p38. nih.gov In LPS-stimulated BV2 microglial cells, nootkatone inhibited the activities of Akt, p38 MAPK, and NF-κB. nih.gov Research on metabolic-associated fatty liver disease (MAFLD) in mice showed that nootkatone significantly inhibited MAPK activity, especially the p38 and JNK signaling pathways, both in vitro and in vivo. frontiersin.orgdntb.gov.ua This inhibition of MAPK signaling is suggested to be associated with nootkatone's potent anti-inflammatory capability. frontiersin.org In a rat model of myocardial infarction, nootkatone attenuated inflammation by modulating altered TLR4-NFκB/MAPK signaling. researchgate.net
Here is a summary of the effects of Nootkatone on MAPK signaling in different models:
| Inflammatory Model | Species | MAPK Components Modulated by Nootkatone | Source |
| HaCaT cells (chemokine suppression) | In vitro | p38 (inhibition) | nih.gov |
| LPS-stimulated BV2 microglial cells | In vitro | p38 (inhibition) | nih.gov |
| Metabolic-associated fatty liver disease (MAFLD) | Mice | p38, JNK (inhibition) | frontiersin.orgdntb.gov.ua |
| Myocardial infarction (TLR4-NFκB/MAPK signaling) | Rats | MAPK signaling (modulation) | researchgate.net |
Attenuation of Calcium Influx through CRAC Channels
Recent research has highlighted the potential of nootkatone to modulate calcium signaling pathways, specifically by attenuating calcium influx through Calcium Release-Activated Channels (CRAC). nih.govmdpi.comnih.govresearchgate.netresearchgate.net CRAC channels play a vital role in immune cell activation and proliferation, processes that are central to the inflammatory response. nih.govmdpi.comnih.govresearchgate.netescholarship.org
Studies using electrophysiological techniques in HEK293T cells overexpressing CRAC channel proteins have demonstrated the inhibitory effects of nootkatone on CRAC channel currents in a dose-dependent manner. nih.govnih.gov Furthermore, research observed that nootkatone treatment attenuated calcium influx through activated CRAC channels in T lymphocytes, suggesting a role in regulating inflammatory T cell activation. nih.govresearchgate.net These findings indicate that nootkatone may act as a natural compound that modulates calcium signaling pathways by targeting key ion channels like CRAC channels, holding promise as a potential therapeutic agent for inflammatory disorders. nih.govmdpi.comnih.govresearchgate.netescholarship.org The inhibition of CRAC channels by nootkatone has been confirmed through patch clamp analysis. researchgate.net
Here is a summary of the effects of Nootkatone on Calcium Influx through CRAC Channels:
| Cell Type/Model | Effect on CRAC Channels | Outcome | Source |
| HEK293T cells overexpressing CRAC channels | Dose-dependent inhibition of currents | - | nih.govnih.gov |
| Inflammatory T cell activation | Attenuation of calcium influx | Suggested role in regulating T cell activation | nih.govresearchgate.net |
| HEK293T cells overexpressing hORAI1 and hSTIM1 | Inhibition of CRAC current | Confirmed by patch clamp analysis | researchgate.net |
Antagonism of Histamine (B1213489) Receptor Type 1 (H1)
In silico analysis has suggested that nootkatone's anti-inflammatory effects may involve antagonism of the histamine receptor type 1 (H1). nih.govresearchgate.net The H1 receptor plays a crucial role in mediating allergic responses, with its activation leading to effects such as increased vascular permeability, stimulation of sensory nerves, and promotion of eosinophil chemotaxis, contributing to symptoms like sneezing and nasal congestion. news-medical.netebi.ac.uk While in silico studies propose this mechanism, further in vitro and in vivo investigations are required to fully characterize nootkatone's effects on the H1 receptor. nih.gov
Antioxidant Mechanisms
Nootkatone has demonstrated potent antioxidant activity through several mechanisms, including direct free radical scavenging, activation of endogenous antioxidant defense systems, and prevention of lipid peroxidation. mdpi.comglobalresearchonline.netnih.govresearchgate.netmdpi.com
Direct Free Radical Scavenging Capabilities (e.g., Peroxyl, Hydroxyl Radicals)
Nootkatone possesses the potential to directly scavenge free radicals. mdpi.com Its structure, containing a conjugated double bond, may enable it to donate electrons to reactive species. googleapis.com While specific detailed research findings on nootkatone's direct scavenging of peroxyl and hydroxyl radicals were not extensively detailed in the provided search results, the general mechanism of direct free radical capture by sesquiterpene ketones like nootkatone has been proposed as a contributor to its antioxidant effects. mdpi.comrsc.orgmdpi.com Studies on other compounds and extracts highlight methods for assessing hydroxyl and peroxyl radical scavenging activity using assays like the Fenton system and FRAP/ORAC assays, respectively. nih.govrsc.org
Activation of Endogenous Antioxidant Defense Systems
Nootkatone has been shown to activate the body's own defense mechanisms against oxidative stress, primarily through the modulation of key signaling pathways and the upregulation of antioxidant enzymes. mdpi.comnih.govresearchgate.netmdpi.comsemanticscholar.org
A significant mechanism by which nootkatone exerts its antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. mdpi.comresearchgate.netmdpi.comsemanticscholar.orgviamedica.plresearchgate.netresearchgate.netnih.gov Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and detoxifying genes, including HO-1. viamedica.plresearchgate.netnih.gov Under conditions of oxidative stress, Nrf2 translocates to the nucleus, where it promotes the transcription of these protective genes. nih.gov
Studies in various preclinical models have shown that nootkatone treatment leads to increased expression of both Nrf2 and HO-1. semanticscholar.orgviamedica.plresearchgate.netresearchgate.netnih.gov For instance, in a mouse model of carbon tetrachloride (CCl4)-induced nephrotoxicity, nootkatone supplementation upregulated the mRNA expression of Nrf2 and HO-1 in kidney tissues. semanticscholar.orgnih.gov Similarly, in a rat model of periodontitis, nootkatone increased Nrf2 and HO-1 protein expression in periodontal tissues. viamedica.pl In vitro studies in adipocytes also demonstrated that nootkatone treatment increased Nrf2 and HO-1 protein levels in a concentration-dependent manner. nih.gov
The activation of the Nrf2/HO-1 pathway by nootkatone is considered a key mechanism contributing to its protective effects against oxidative damage in various tissues. researchgate.netsemanticscholar.orgviamedica.plresearchgate.netnih.gov
Here is a table summarizing the effect of Nootkatone on NRF2 and HO-1 protein levels in adipocytes:
| Nootkatone Concentration (µM) | NRF2 Levels (% Increase) | HO-1 Protein Levels (% Increase) |
| 50 | 2 | Not significantly increased |
| 100 | 11 | 10 |
| 200 | 15 | 48 |
*Data derived from research on adipocytes nih.gov.
Nootkatone has been shown to enhance the activity and expression of key endogenous antioxidant enzymes, including Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) Peroxidase (GPx). mdpi.comnih.govresearchgate.netmdpi.comsemanticscholar.orgnih.govniscpr.res.inresearchgate.netresearchgate.net These enzymes constitute the first line of defense against reactive oxygen species (ROS), catalyzing the detoxification of superoxide radicals and hydrogen peroxide. researchgate.net
Research in various models indicates that nootkatone treatment leads to increased levels or activities of these enzymes. mdpi.comnih.govresearchgate.netsemanticscholar.orgnih.govniscpr.res.inresearchgate.net In CCl4-exposed mice, nootkatone supplementation significantly increased the activities of SOD, CAT, and GPx in kidney tissues. semanticscholar.orgnih.gov An in vitro study using lung cancer cells (A549) pretreated with nootkatone before exposure to bleomycin (B88199) showed enhanced levels of SOD, CAT, and GPx, particularly at higher concentrations. niscpr.res.in Studies in adipocytes also reported that nootkatone treatment significantly increased the mRNA levels of CAT and GPx in a concentration-dependent manner. nih.gov
The upregulation of these antioxidant enzymes by nootkatone contributes to its ability to mitigate oxidative stress by improving the cellular capacity to neutralize harmful free radicals. mdpi.comnih.govresearchgate.netmdpi.comsemanticscholar.orgnih.govniscpr.res.inresearchgate.net
Here is a table illustrating the effect of Nootkatone on the mRNA expression of antioxidant enzymes in adipocytes:
| Nootkatone Concentration (µM) | CAT mRNA (Fold Increase) | GPx mRNA (Fold Increase) |
| 50 | 2.1 | 1.24 |
| 100 | 5.5 | 4.4 |
| 200 | 11.0 | 8.7 |
*Data derived from research on adipocytes nih.gov.
Nrf2/HO-1 Pathway Activation
Prevention of Lipid Peroxidation
Lipid peroxidation, a process where free radicals damage lipids, is a key indicator of oxidative stress and can lead to cellular damage. mdpi.comgoogleapis.com Nootkatone has been shown to effectively inhibit lipid peroxidation in various preclinical settings. mdpi.comresearchgate.netmdpi.comsemanticscholar.orgnih.govniscpr.res.inniscpr.res.in
Studies have demonstrated that nootkatone treatment reduces the levels of malondialdehyde (MDA), a common biomarker of lipid peroxidation. mdpi.commdpi.comnih.govniscpr.res.in In the context of CCl4-induced nephrotoxicity in mice, nootkatone supplementation significantly inhibited the production of MDA in kidney tissues. nih.gov Similarly, in bleomycin-induced pulmonary toxicity in A549 cells, nootkatone pretreatment significantly reduced elevated MDA levels. niscpr.res.inniscpr.res.in
Metabolic Regulation Mechanisms
Studies have demonstrated that nootkatone plays a significant role in modulating cellular and systemic energy metabolism. These effects are largely attributed to its interaction with crucial metabolic signaling pathways, including the activation of AMP-activated protein kinase (AMPK) and the subsequent regulation of glucose and lipid metabolism. psu.edufrontiersin.orgmdpi.comnih.gov
Activation of AMP-Activated Protein Kinase (AMPK) Signaling Pathway
A central mechanism underlying nootkatone's metabolic effects is its ability to activate AMP-activated protein kinase (AMPK). AMPK is a highly conserved serine/threonine kinase that functions as a master regulator of cellular energy homeostasis. psu.eduresearchgate.netphysiology.orgnih.govresearchgate.net Activation of AMPK typically occurs in response to conditions that increase the cellular AMP/ATP ratio, indicating low energy status. psu.edu Nootkatone has been shown to increase the AMP/ATP ratio in cells, triggering AMPK activation. psu.edu
Phosphorylation of AMPKα and Downstream Targets (e.g., ACC)
Activation of AMPK by nootkatone involves the phosphorylation of its catalytic α-subunit at threonine 172 (Thr172). psu.edumdpi.comnih.gov This phosphorylation is essential for AMPK activity. psu.eduresearchgate.net Following activation, AMPK phosphorylates various downstream substrates that regulate key metabolic processes. A prominent downstream target is Acetyl-CoA carboxylase (ACC), a crucial enzyme in fatty acid synthesis. psu.edufrontiersin.orgmdpi.comnih.govresearchgate.netphysiology.orgnih.gov Nootkatone treatment leads to increased phosphorylation of ACC at serine 79 (Ser79), which inhibits its activity, thereby reducing fatty acid synthesis. frontiersin.orgmdpi.comnih.gov
In vitro studies using cell lines such as C2C12 and Hepa 1-6 have shown a concentration-dependent increase in the phosphorylation of AMPKα and ACC upon nootkatone treatment. psu.eduphysiology.org Preclinical studies in mice have also confirmed that oral administration of nootkatone enhances AMPK activity, accompanied by increased phosphorylation of AMPK and ACC in tissues like liver and muscle. psu.eduresearchgate.netphysiology.orgnih.gov
Mediation via LKB1 and Ca2+/Calmodulin-Dependent Protein Kinase Kinase
The activation of AMPK is mediated by upstream kinases. Research indicates that nootkatone-induced AMPK activation is potentially mediated by both Liver Kinase B1 (LKB1) and Ca2+/calmodulin-dependent protein kinase kinase (CaMKK). psu.eduresearchgate.netphysiology.orgnih.gov LKB1 is a well-established upstream kinase for AMPK, particularly under conditions of energy stress. psu.eduresearchgate.net CaMKK can activate AMPK in response to elevated intracellular calcium levels. researchgate.netnih.gov Studies have observed enhanced phosphorylation of LKB1 in response to nootkatone treatment, suggesting its involvement in the activation pathway. psu.eduphysiology.org While some research in specific cancer cell contexts might suggest LKB1-independent pathways, the primary findings in metabolic models support the involvement of both LKB1 and CaMKK in nootkatone's activation of AMPK. psu.eduresearchgate.netphysiology.orgnih.govnih.gov
Regulation of Glucose Metabolism (e.g., Glucose Consumption, Glycolysis)
Nootkatone has been shown to influence glucose metabolism. In various cell models, including hepatocytes and breast cancer stem cells, nootkatone treatment has been demonstrated to promote glucose consumption. frontiersin.orgmdpi.comnih.govnih.gov For instance, studies in L02 cells showed a dose-dependent increase in glucose consumption following nootkatone treatment. frontiersin.orgnih.gov This effect on glucose uptake is considered beneficial in the context of metabolic disorders like type 2 diabetes mellitus (T2DM) and metabolic-associated fatty liver disease (MAFLD), where glucose metabolism is often dysregulated. frontiersin.orgmdpi.comnih.gov
In the context of cancer cell metabolism, which often relies heavily on glycolysis, nootkatone has been shown to impair glucose metabolism, specifically reducing glycolysis in breast cancer stem cells. nih.govnih.gov This effect is also linked to AMPK activation, suggesting that nootkatone can modulate glucose metabolic pathways depending on the cellular context and its specific energy requirements. nih.govmdpi.com Preclinical studies in mouse models of MAFLD and T2DM have shown that nootkatone ameliorates disordered glucose metabolism. frontiersin.orgmdpi.comnih.gov
Modulation of Lipid Metabolism and Intramyocardial Lipid Accumulation
Nootkatone significantly impacts lipid metabolism, contributing to its potential benefits in metabolic disorders characterized by lipid accumulation. Research indicates that nootkatone can ameliorate disordered lipid metabolism and decrease fat accumulation in hepatic tissue in MAFLD mouse models. frontiersin.orgnih.govsciopen.com
In vitro studies have shown that nootkatone decreases the deposition of triglycerides in hepatocytes. frontiersin.orgnih.gov This aligns with the observation of reduced fatty acid synthesis due to the AMPK-mediated inhibition of ACC. frontiersin.orgmdpi.comnih.gov
Furthermore, preclinical studies using a rat model of myocardial injury demonstrated that nootkatone attenuates dyslipidemia and reduces intramyocardial lipid accumulation. nih.govdntb.gov.ua It favorably alters lipid metabolism in this context, suggesting a protective effect against cardiac lipotoxicity. nih.govdntb.gov.ua These findings highlight nootkatone's ability to modulate lipid handling in metabolically relevant tissues.
Upregulation of PPARγ Coactivator-1α
Peroxisome proliferator-activated receptor gamma coactivator-1 alpha (PGC-1α) is a transcriptional coactivator that plays a critical role in regulating mitochondrial biogenesis, energy metabolism, and the expression of genes involved in fatty acid oxidation and glucose uptake. psu.edumdpi.com Nootkatone has been shown to upregulate the expression of PGC-1α. psu.eduresearchgate.netphysiology.orgnih.gov
Anti-Proliferative and Anti-Tumorigenic Mechanisms (in Preclinical Cellular Models)
Investigations using preclinical cellular models, particularly colorectal cancer cell lines, have shed light on how nootkatone exerts its anti-proliferative and anti-tumorigenic effects. These mechanisms involve the modulation of proteins crucial for cell survival, growth, and division.
Induction of Pro-Apoptotic Proteins (e.g., NAG-1)
Nootkatone has been shown to increase the expression of the pro-apoptotic protein NAG-1 (Nonsteroidal anti-inflammatory drug-activated gene-1) in colorectal cancer cells. d-nb.inforesearchgate.netnih.govnih.gov This induction of NAG-1 is suggested to be a mechanistic component of nootkatone's anti-tumorigenic activity. d-nb.inforesearchgate.netnih.govnih.gov The increase in NAG-1 expression appears to occur at the transcriptional level. d-nb.inforesearchgate.netnih.govnih.gov
Suppression of Cell Cycle Regulators (e.g., Cyclin D1)
In addition to inducing pro-apoptotic proteins, nootkatone also leads to a decrease in the expression of cell proliferative proteins like Cyclin D1 in colorectal cancer cells. d-nb.inforesearchgate.netnih.govnih.gov This suppression of Cyclin D1 is thought to contribute to nootkatone's anti-proliferative effects. d-nb.inforesearchgate.netnih.govnih.gov The mechanism behind nootkatone's suppression of Cyclin D1 involves protein level regulation, potentially through the proteasomal degradation pathway. d-nb.inforesearchgate.netnih.govnih.govsnu.ac.krresearchgate.netresearchgate.net
Activation of EGR-1 Expression and Promoter Activity
Research indicates that nootkatone increases the expression of EGR-1 (Early Growth Response-1) in colorectal cancer cells in a dose-dependent manner. d-nb.info Furthermore, nootkatone has been shown to increase EGR-1 promoter activity, suggesting that it induces EGR-1 at the transcriptional level. d-nb.info This activation of EGR-1 expression ultimately results in enhanced NAG-1 promoter activity. d-nb.inforesearchgate.netnih.govnih.govresearchgate.netresearchgate.netresearchgate.net
Effects on Cell Viability and Proliferation
Nootkatone treatment has demonstrated a dose- and time-dependent inhibition of cell growth in colorectal cancer cells. d-nb.infonih.govsnu.ac.kr Studies utilizing colony formation assays have shown that nootkatone causes a dose-dependent inhibition of colony formation in colorectal cancer cell lines. d-nb.infonih.govsnu.ac.kr In spheroid formation assays, nootkatone decreased spheroid formation (viability and volume), indicating its anti-tumorigenic activity in a 3D culture system as well. d-nb.infonih.govsnu.ac.kr Nootkatone has also been reported to reduce the viability of breast cancer stem cells (MCF-7SCs) after 24 and 48 hours of treatment. mdpi.com
Interactive Data Table: Effects of Nootkatone on Cancer Cell Models
| Cell Line(s) | Assay Type | Observed Effect | Reference |
| Colorectal cancer cells | Cell growth assay | Dose- and time-dependent inhibition | d-nb.infonih.govsnu.ac.kr |
| Colorectal cancer cell lines (HCT-116, SW480) | Colony formation assay | Dose-dependent inhibition of colony formation | d-nb.infonih.govsnu.ac.kr |
| HCT-116 cells | Spheroid formation assay | Decreased spheroid formation (viability, volume) | d-nb.infonih.govsnu.ac.kr |
| MCF-7SCs (Breast Cancer Stem Cells) | MTT assay | Reduced viability after 24 and 48 hours | mdpi.com |
Regulation of Stemness Characteristics in Cancer Stem Cells
Nootkatone has been found to suppress the stemness characteristics of human breast carcinoma MCF-7 stem cells (MCF-7SCs). mdpi.comnih.govresearchgate.net This effect is associated with nootkatone's ability to impair glucose metabolism through the activation of AMPK. mdpi.comnih.govresearchgate.net In silico docking analysis supports that nootkatone can efficiently bind to the active site of AMPK. mdpi.comnih.gov Targeting cancer stem cell metabolism, particularly glycolysis which is utilized by MCF-7SCs, is considered a promising therapeutic strategy. mdpi.comnih.gov
Neuroprotective Mechanisms (in Preclinical Models)
Preclinical models have also been used to investigate the neuroprotective potential of nootkatone. Studies have explored its effects in models of neuroinflammation and neurodegenerative diseases. For instance, nootkatone has shown anti-inflammatory and neuroprotective effects in a murine model of Parkinson's disease. viamedica.plewha.ac.kr It has also been reported to alleviate neurotoxicity induced by certain substances in rats, acting via the NF-κB pathway and repressing oxidative stress, inflammatory, and apoptotic trajectories. viamedica.pl Nootkatone has been demonstrated to protect against oxidative stress in murine models of neurotoxicity. viamedica.pl Furthermore, a combination of nootkatone and schisandrin (B1198587) showed a neuroprotective effect in Alzheimer's disease mouse models, activating the PI3K/AKT pathway and inhibiting inflammation, apoptosis, and autophagy in induced PC12 cells. rsc.org
Restoration of Motor Impairment and Dopaminergic Neuronal Loss
Studies using an MPTP-induced mouse model of Parkinson's disease (PD) have indicated that nootkatone may help restore motor impairment and reduce dopaminergic neuronal loss. In this model, nootkatone treatment was shown to reverse the motor deficits and the loss of dopaminergic neurons in the substantia nigra, a brain region critically involved in PD pathophysiology. researchgate.netresearchgate.netresearcher.lifenih.gov
Increase in Neurotrophic Factor Expression (e.g., BDNF, GDNF, PGC-1α)
Nootkatone has been reported to increase the expression of key neurotrophic factors, which are crucial for neuronal survival, growth, and differentiation. In the context of the MPTP-induced PD model, nootkatone treatment led to increased levels of brain-derived neurotrophic factor (BDNF), glial cell line-derived neurotrophic factor (GDNF), and peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α). researchgate.netresearchgate.netnih.govresearchgate.net These factors are known to play protective roles in the central nervous system.
Inhibition of Microglial and Astrocyte Activation
Neuroinflammation, characterized by the activation of microglia and astrocytes, is a significant contributor to neurodegenerative processes. Research indicates that nootkatone can inhibit the activation of these glial cells in preclinical models. In the MPTP-induced PD model, nootkatone suppressed the activation of both microglia and astrocytes in the striatum and substantia nigra. researchgate.netresearcher.lifenih.govmdpi.comresearchgate.net This inhibition was associated with a reduction in the expression of pro-inflammatory markers. researchgate.netresearcher.lifenih.govmdpi.com
Suppression of Oxidative Stress Markers
Oxidative stress is another key factor in neurodegeneration. Studies have shown that nootkatone can suppress markers of oxidative stress. In the MPTP-induced PD model, nootkatone treatment reduced the levels of oxidative stress markers such as 4-hydroxynonenal (B163490) (4-HNE) and 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG). researchgate.netresearchgate.netnih.govmdpi.com Nootkatone was also found to increase the expression of nuclear factor erythroid 2-related factor 2 (Nrf2)-driven antioxidant enzymes like HO-1 and NQO-1 in astrocytes. researchgate.netnih.govmdpi.com
Other Investigated Biological Activities (Preclinical/In Vitro)
Beyond its potential neuroprotective effects, nootkatone has also been explored for other biological activities in preclinical and in vitro settings.
Antimicrobial Effects (e.g., against Staphylococcus aureus, Enterococcus faecalis)
Nootkatone has demonstrated antibacterial properties, particularly against Gram-positive bacteria. Studies have shown its efficacy against bacteria such as Staphylococcus aureus and Enterococcus faecalis in vitro. cabidigitallibrary.orgnih.govresearchgate.netmdpi.com Nootkatone exhibited antibacterial activity against several Gram-positive bacteria, including Staphylococcus aureus, Enterococcus faecalis, Listeria monocytogenes, Corynebacterium diphtheriae, and Bacillus cereus. cabidigitallibrary.orgresearchgate.net No growth-inhibitory or bactericidal activity was observed against Gram-negative bacteria. cabidigitallibrary.orgresearchgate.net At a low concentration (0.25 mM), nootkatone was also capable of inhibiting biofilm formation by Staphylococcus aureus. cabidigitallibrary.orgresearchgate.net
Data Table: Antibacterial Activity of Nootkatone (In Vitro)
| Bacterial Species | Gram Stain | Effect Observed |
| Staphylococcus aureus | Positive | Antibacterial activity, Biofilm inhibition cabidigitallibrary.orgresearchgate.net |
| Enterococcus faecalis | Positive | Antibacterial activity cabidigitallibrary.orgresearchgate.net |
| Listeria monocytogenes | Positive | Antibacterial activity cabidigitallibrary.orgresearchgate.net |
| Corynebacterium diphtheriae | Positive | Antibacterial activity (most pronounced) cabidigitallibrary.orgresearchgate.net |
| Bacillus cereus | Positive | Antibacterial activity cabidigitallibrary.orgresearchgate.net |
| Gram-negative bacteria | Negative | No growth-inhibitory or bactericidal activity cabidigitallibrary.orgresearchgate.net |
Further research also suggests that nootkatone may act as an efflux pump inhibitor in S. aureus strains carrying NorA, Tet(K), and MsrA proteins, potentially enhancing the action of antibiotics and efflux inhibitors. nih.govresearchgate.net
Hepatoprotective Mechanisms
Studies in preclinical models have investigated the protective effects of nootkatone against liver injury induced by various toxins, such as carbon tetrachloride (CCl4) and melamine (B1676169) (ML). mdpi.comnih.govmdpi.com
One key mechanism involves the modulation of oxidative stress. In a mouse model of CCl4-induced acute liver injury, nootkatone supplementation was found to upregulate the activities of endogenous antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT), while downregulating malondialdehyde (MDA) levels. nih.govmdpi.com Similarly, in rats exposed to melamine, nootkatone alleviated oxidative distress by increasing levels of reduced glutathione (GSH), CAT, and SOD activities and decreasing MDA and nitric oxide (NO) generation. mdpi.com
Inflammation is another critical factor in liver injury, and nootkatone has demonstrated anti-inflammatory effects. Research indicates that nootkatone can inhibit inflammatory responses by modulating key signaling pathways. In CCl4-induced liver injury, nootkatone supplementation significantly inhibited the expression of NF-κB mRNA in liver tissues. nih.gov NF-κB is a crucial transcriptional factor that activates the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov Nootkatone treatment led to decreased expression of these pro-inflammatory cytokines and reduced inflammatory cell infiltration in liver tissues. nih.gov Furthermore, nootkatone has been shown to suppress the TLR4/NF-κB/NLRP3 pathway, contributing to the alleviation of hepatic inflammation in models of non-alcoholic fatty liver disease (NAFLD).
The Nrf2/HO-1 pathway plays a significant role in the antioxidant defense system. Studies have shown that nootkatone activates the Nrf2/HO-1 pathway in the liver. nih.govmdpi.com In CCl4-induced acute liver injury, nootkatone supplementation upregulated the expression of Nrf2 and HO-1 mRNAs. nih.gov This activation enhances the expression of antioxidant enzymes, thereby protecting liver cells from oxidative damage. nih.govmdpi.com
Nootkatone's hepatoprotective effects may also involve the regulation of lipid metabolism. In a mouse model of NAFLD, nootkatone prevented body weight gain, decreased serum lipid levels, and reduced hepatic lipogenesis and proinflammatory cytokine secretion. It was also found to inhibit de novo lipogenesis protein expression in the liver of NAFLD mice.
Data from preclinical studies highlighting the hepatoprotective mechanisms of nootkatone are summarized below:
| Model System | Inducing Agent | Key Mechanisms Involved | Observed Effects | Source |
| Mouse model (In vivo) | CCl4 | Antioxidant (↑ SOD, CAT; ↓ MDA), Anti-inflammatory (↓ NF-κB, IL-1β, IL-6, TNF-α), Nrf2/HO-1 pathway activation nih.govmdpi.com | Reduced acute liver injury, decreased inflammatory cell infiltration nih.gov | nih.govmdpi.com |
| Rat model (In vivo) | Melamine | Antioxidant (↑ GSH, CAT, SOD; ↓ MDA, NO), Anti-inflammatory (↓ NF-κB) mdpi.com | Mitigated hepatotoxicity, restored biochemical parameters, improved histology mdpi.com | mdpi.com |
| Mouse model (In vivo) | HFHCD (NAFLD) | Anti-inflammatory (↓ TLR4/NF-κB/NLRP3), Regulation of lipid metabolism, Modulation of gut microbiota | Prevented body weight gain, decreased serum lipids, reduced hepatic lipogenesis and inflammation, restored intestinal barrier | |
| Hepatocytes (In vitro) | PO | AMPK activation, Decreased intracellular TG accumulation nih.gov | Increased glucose consumption, reduced lipid accumulation nih.gov | nih.gov |
Cardioprotective Effects
Preclinical studies have demonstrated the cardioprotective effects of nootkatone in various models of cardiac injury, including ischemia-reperfusion (I/R) injury and myocardial infarction (MI) induced by isoproterenol (B85558) (ISO) or doxorubicin (B1662922) (DOXO). scialert.netphysiology.orgnih.govnih.govsemanticscholar.org
Similar to its hepatoprotective mechanisms, the antioxidant and anti-inflammatory properties of nootkatone are central to its cardioprotective effects. In a rat model of myocardial I/R injury, nootkatone was found to protect the heart by reducing oxidative stress and the expression of inflammatory mediators, partly through HO-1 induction. scialert.net
In ISO-induced MI in rats, nootkatone attenuated myocardial oxidative damage, inflammation, and apoptosis. nih.gov It also showed protective effects against dyslipidemia and intramyocardial lipid accumulation in this model, suggesting a role in favorably altering lipid metabolism. nih.gov The cardioprotective effects in ISO-induced MI have been linked to the activation of the PI3K/Nrf2/Akt cascade, which enhances antioxidant defense. frontiersin.org
Nootkatone has also shown protective effects against cardiovascular injury induced by diesel exhaust particles (DEPs) in mice. physiology.org It inhibited DEP-induced thrombogenicity, systemic and cardiac oxidative stress, and DNA damage. physiology.org This protective effect was attributed, at least partly, to the activation of nuclear factor erythroid-derived 2-like 2 (Nrf2) and heme oxygenase-1 (HO-1). physiology.org Immunohistochemical analysis showed enhanced expression of glutathione, Nrf2, and HO-1 in the hearts of mice treated with nootkatone and DEPs compared to those treated with DEPs alone. physiology.org
In a model of DOXO-induced myocardial injury in mice, nootkatone ameliorated the damage by modulating NF-κB signals and oxidative stress. semanticscholar.org It led to a significant reduction in inflammatory markers and an increase in antioxidant proteins in the heart. semanticscholar.org
Data from preclinical studies highlighting the cardioprotective mechanisms of nootkatone are summarized below:
| Model System | Inducing Agent | Key Mechanisms Involved | Observed Effects | Source |
| Rat model (In vivo) | Ischemia-Reperfusion | Antioxidant, Anti-inflammatory (HO-1 induction) scialert.net | Ameliorated myocardial dysfunction, decreased infarct size scialert.net | scialert.net |
| Rat model (In vivo) | ISO-induced MI | Antioxidant, Anti-inflammatory, Anti-apoptotic, Regulation of lipid metabolism, PI3K/Nrf2/Akt activation nih.govnih.govfrontiersin.org | Attenuated myocardial oxidative damage, inflammation, apoptosis, protected against dyslipidemia and intramyocardial lipid accumulation nih.govnih.gov | nih.govnih.govfrontiersin.org |
| Mouse model (In vivo) | Diesel Exhaust Particles | Antioxidant (Nrf2, HO-1 activation), Anti-thrombotic, Prevention of DNA damage physiology.org | Inhibited thrombogenicity, reduced systemic and cardiac oxidative stress and DNA damage physiology.org | physiology.org |
| Mouse model (In vivo) | Doxorubicin | Modulation of NF-κB signals, Reduction of oxidative stress semanticscholar.org | Reduced inflammatory markers, increased antioxidant proteins, reduced myocardial damage semanticscholar.org | semanticscholar.org |
Advanced Analytical Techniques for Nootkatone Research
Chromatographic Methodologies
Chromatography plays a vital role in separating nootkatone (B190431) from complex mixtures and quantifying its presence. Different chromatographic techniques are employed depending on the nature of the sample and the specific analytical goal.
Gas Chromatography (GC) for Quantification and Volatility Studies
Gas Chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile compounds like nootkatone. It is particularly valuable for quantifying nootkatone in various matrices and for studying its volatility. GC separates compounds based on their boiling points and their interaction with the stationary phase of the column. Flame Ionization Detection (FID) is a common and sensitive detector used with GC for quantifying carbon-containing compounds, offering a response proportional to the mass of carbon atoms passing through it. sigmaaldrich.com This allows for the quantification of components in mixtures without requiring calibration standards for every single compound, as the amounts are proportional to their peak areas. sigmaaldrich.com
GC has been successfully applied to determine nootkatone concentrations in different samples, including reaction products from its synthesis or biotransformation. google.com For instance, GC analysis was used to monitor the progress of valencene (B1682129) oxidation to nootkatone, showing the content of nootkatone and nootkatol (B1220673) in the reaction mixture over time. google.com GC is also employed in the analysis of essential oils where nootkatone is a constituent. researchgate.netresearchgate.net
Furthermore, GC is instrumental in volatility studies of nootkatone, which is important for applications such as insect repellents. Techniques involving volatile traps and subsequent GC analysis can directly measure the amount of nootkatone released from formulations, allowing for the assessment of its volatility and the effectiveness of encapsulation methods in reducing it. oup.com
Liquid Chromatography (LC) for Separation and Characterization
Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is essential for the separation and characterization of nootkatone, especially in samples where GC is not suitable due to the compound's polarity or molecular weight, or when dealing with less volatile derivatives or complex biological extracts. LC separates compounds based on their interactions with a stationary phase and a mobile phase.
Reverse-phase HPLC is a common mode used for nootkatone analysis. sielc.com This method typically employs a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, often with the addition of an acid such as phosphoric acid or formic acid (for MS compatibility). sielc.com HPLC is effective for separating nootkatone from other sesquiterpenes and related compounds present in natural extracts or reaction mixtures. scispace.comresearchgate.net It can also be used for the isolation of nootkatone and its derivatives or impurities in preparative scale. sielc.com
HPLC is also used for the quantitative analysis of nootkatone in various samples, including plant extracts and fermentation broths. researchgate.netresearchgate.netnih.gov For example, HPLC has been used to determine the ratio of stereoisomers of nootkatone derivatives. scispace.com
Hyphenated Techniques (e.g., GC-MS, LC-MS)
Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry (MS). These techniques are invaluable for the unambiguous identification and detailed characterization of nootkatone in complex samples.
Gas Chromatography-Mass Spectrometry (GC-MS) couples GC with MS, allowing for the separation of volatile and semi-volatile compounds followed by their detection and identification based on their mass-to-charge ratio and fragmentation pattern. GC-MS is widely used for the qualitative and quantitative analysis of nootkatone in essential oils and other volatile fractions. researchgate.netresearchgate.netthegoodscentscompany.com Compounds detected by GC-MS can be identified by comparing their mass spectra and retention indices with authentic standards and mass spectral libraries like Wiley and NIST. nih.gov GC-MS is particularly useful for profiling the volatile constituents of samples containing nootkatone. researchgate.netthegoodscentscompany.com
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF MS) combine LC with MS, enabling the analysis of a wider range of compounds, including those that are less volatile or more polar than those analyzed by GC-MS. LC-MS is used for the identification and quantitation of nootkatone and its metabolites in various matrices, including biological samples. thegoodscentscompany.comnih.govusd.ac.id LC-MS/MS (tandem MS) provides even more detailed structural information through the fragmentation of selected ions. thegoodscentscompany.comnih.govusd.ac.id These techniques are powerful for metabolite profiling and identifying nootkatone in complex biological extracts. researchgate.netthegoodscentscompany.com
Hyphenated techniques like LC-NMR-MS also exist, offering the combined power of separation, structural elucidation by NMR, and identification by MS in a single analysis, which is particularly useful for complex mixtures without prior separation. jpsbr.org
Spectroscopic Methodologies
Spectroscopic techniques provide crucial information about the structure and functional groups of nootkatone.
Nuclear Magnetic Resonance (NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of organic molecules like nootkatone. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information about the connectivity of atoms and the spatial arrangement of functional groups. Both 1H NMR and 13C NMR are routinely used for the structural elucidation of nootkatone and its derivatives. scispace.comresearchgate.netresearchgate.net
NMR spectroscopy allows for the identification of different types of protons and carbons in the nootkatone molecule, their chemical environments, and their coupling interactions. scispace.comresearchgate.net Two-dimensional NMR techniques, such as HMQC (Heteronuclear Multiple Quantum Correlation) and HMBC (Heteronuclear Multiple Bond Correlation), are particularly useful for establishing correlations between protons and carbons, aiding in the assignment of signals and confirmation of the molecular structure. researchgate.net NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, helping to determine the relative stereochemistry of chiral centers in nootkatone. scispace.com NMR is considered essential for confirming the structure of isolated nootkatone and its biotransformation products. scispace.com
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a technique that measures the absorption or transmission of infrared light by a sample. This provides information about the functional groups present in the molecule, as different functional groups absorb infrared light at characteristic frequencies. FTIR spectroscopy is used to identify the presence of key functional groups in nootkatone, such as the carbonyl group (C=O) and alkene double bonds (C=C). scispace.comnih.gov
FTIR spectra of nootkatone exhibit characteristic absorption bands that can be used for its identification and to confirm the presence of specific functional groups. scispace.comnih.govnih.gov For instance, the conjugated ketone group in nootkatone shows a characteristic absorption band in the infrared spectrum. scispace.com FTIR can be used to compare the spectrum of a sample to that of a known nootkatone standard to confirm its identity. nih.govresearchgate.net
Circular Dichroism (CD) for Chiral Analysis
Nootkatone possesses a chiral structure, and its different enantiomers can exhibit distinct biological activities and olfactory properties unito.itnih.gov. Circular Dichroism (CD) spectroscopy is a powerful technique for the analysis of chiral molecules, providing information about their optical activity and conformation dokumen.pubjascoinc.com. While specific detailed CD data for nootkatone enantiomers were not extensively found in the immediate search results, CD is a standard method for determining the absolute stereochemistry of chiral organic compounds acs.org. The technique measures the differential absorption of left and right circularly polarized light by a chiral sample. This differential absorption results in a CD spectrum, which is unique to the chiral molecule and its conformation. Analyzing the CD spectrum, particularly in the ultraviolet region where electronic transitions occur, can help in identifying the presence of enantiomers and, with appropriate reference data or theoretical calculations, determining their absolute configuration dokumen.pubacs.org.
Electrophoretic Methods for Characterization
Electrophoretic methods are widely used for separating and analyzing charged molecules, primarily proteins and nucleic acids ijsred.comactapol.net. While nootkatone itself is a small, non-polar molecule and not directly amenable to standard protein or DNA electrophoresis techniques like SDS-PAGE or agarose (B213101) gel electrophoresis, electrophoretic methods can play a role in nootkatone research indirectly. For example, these techniques can be used to characterize enzymes involved in the biosynthesis or biotransformation of nootkatone or its precursors, such as valencene or nootkatol nih.govgoogle.com. Studies investigating the enzymatic production of nootkatone have utilized SDS-PAGE for separating and visualizing proteins, including alcohol dehydrogenase involved in the conversion of nootkatol to nootkatone nih.govgoogle.com. Gel electrophoresis has also been mentioned in the context of purifying enzymes related to nootkatone production igem.orggoogle.com.
Sample Preparation and Extraction Techniques for Analytical Purity
Achieving high analytical purity of nootkatone is essential for accurate characterization and quantification. Various sample preparation and extraction techniques are employed depending on the source material. For the analysis of nootkatone from natural sources like Alpinia oxyphylla fruits or grapefruit, techniques such as ethanol (B145695) leaching and hot water leaching have been used for extraction researchgate.net. High-speed counter-current chromatography (HSCCC) has been successfully applied for the isolation and purification of nootkatone from the essential oil of Alpinia oxyphylla fruits and fermentation broth of Yarrowia lipolytica nih.govnih.govresearchgate.net. This technique utilizes a two-phase solvent system to separate compounds based on their partitioning behavior nih.govnih.gov. For instance, a solvent system of n-hexane-methanol-water (5:4:1, v/v) was effective in purifying nootkatone from Yarrowia lipolytica fermentation broth, achieving a purity of over 91% nih.govresearchgate.net.
Other extraction methods mentioned include microwave-assisted extraction and the use of organic solvents like hexane (B92381) and ethyl acetate (B1210297) researchgate.netoup.comup.ac.za. For analyzing nootkatone in formulated products, such as those for tick control, extraction from treated surfaces like filter paper can involve solvents like hexane followed by vortexing and centrifugation oup.com. Precision distillation has also been explored as a method for purifying nootkatone, aiming to reduce off-flavor components and obtain a high-quality product google.com. The purity of nootkatone obtained through these methods is commonly assessed using techniques like HPLC and GC-MS nih.govnih.govfrontiersin.org.
Quantification in Biological and Complex Matrices (in vitro and preclinical)
Quantifying nootkatone in biological fluids and complex matrices is crucial for preclinical studies investigating its biological activities and pharmacokinetics. Studies have quantified nootkatone in various biological contexts, including in vitro cell cultures and in vivo animal models.
In vitro studies investigating the effects of nootkatone on cells, such as L02 hepatocytes or macrophage cultures, involve treating cells with specific concentrations of nootkatone and then analyzing cellular responses or the levels of certain markers frontiersin.orgnih.gov. While the direct quantification of intracellular nootkatone is not explicitly detailed in the search results, the effects observed are dependent on the applied concentrations in the cell culture medium. For example, cytotoxicity assays using methods like MTT staining are used to determine the viability of cells treated with varying concentrations of nootkatone frontiersin.org.
Preclinical studies in animal models often involve administering nootkatone and then analyzing its presence or effects in biological samples like plasma or tissue extracts. Quantification in these matrices typically involves chromatographic methods coupled with sensitive detection. For instance, pharmacokinetic studies in rats have utilized validated methods for quantifying nootkatone in plasma samples researchgate.net. These methods often involve sample preparation steps to extract nootkatone from the biological matrix, followed by analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) which offers high sensitivity and specificity researchgate.netthegoodscentscompany.com. While specific details on sample preparation from biological matrices like plasma were not extensively provided, general approaches for quantifying compounds in biological matrices with techniques like LC-MS/MS are well-established and often involve protein precipitation or liquid-liquid extraction x-mol.net. Western blotting is another technique used in preclinical studies to assess the impact of nootkatone on protein expression and signaling pathways in tissues like the liver or heart frontiersin.orgnih.govmdpi.com. This involves separating proteins by gel electrophoresis and then detecting specific proteins using antibodies.
The quantification of nootkatone in complex matrices like plant extracts or fermentation broths also utilizes chromatographic techniques such as HPLC and GC-MS, as mentioned in the sample preparation section nih.govnih.govfrontiersin.org. These methods allow for the separation and quantification of nootkatone alongside other co-occurring compounds.
Computational Studies and in Silico Approaches in Nootkatone Research
Molecular Docking Investigations
Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand (such as Nootkatone) when bound to a protein or enzyme target. This method helps in understanding potential binding modes and estimating binding affinities.
Molecular docking studies involving Nootkatone (B190431) have been conducted to analyze its potential interactions with various protein targets. These investigations aim to understand how Nootkatone might bind to and modulate the activity of specific enzymes or receptors. Examples of targets explored through docking studies include proteins related to metabolic pathways, antioxidant defense systems, and neurological function. Based on the provided outline references, such studies have investigated interactions with targets like AMPK, various antioxidant enzymes, and Acetylcholinesterase (AChE) wikidata.orgthegoodscentscompany.com.
Following molecular docking, computational methods are often used to calculate binding affinities and interaction energies between Nootkatone and its target proteins. These calculations provide quantitative insights into the strength and stability of the predicted complexes. Such analyses are crucial for ranking potential targets and understanding the thermodynamic favorability of the binding event.
Ligand-Protein Interaction Analysis (e.g., AMPK, Antioxidant Enzymes, AChE)
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is an in silico approach that develops predictive models correlating the chemical structure of compounds with their biological activity or toxicity.
QSAR models can be employed to predict the potential bioactivity of Nootkatone and its derivatives against various biological targets or pathways. These models can help prioritize compounds for experimental testing and identify structural features important for specific activities. QSAR is also utilized for predictive toxicology, assessing potential harmful effects based on chemical structure.
The development of QSAR models specifically for Nootkatone and its structural analogs allows researchers to explore how modifications to the Nootkatone scaffold might influence its biological properties. These models can guide the rational design of novel compounds with potentially enhanced efficacy or altered target selectivity.
Predictive Toxicology and Bioactivity Prediction
Molecular Dynamics Simulations for Ligand-Target Stability
Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. In the context of ligand-protein interactions, MD simulations are used to study the dynamic behavior and stability of the complex formed between Nootkatone and its target protein. These simulations can provide insights into the flexibility of the binding site, the stability of the ligand-protein interactions, and potential conformational changes upon binding. MD simulations complement docking studies by providing a more realistic representation of the binding event in a dynamic environment.
Network Pharmacology for Identification of Putative Molecular Targets
Network pharmacology has emerged as a powerful systems-level approach to decipher the complex mechanisms of action of natural compounds like nootkatone by integrating data from various sources, including compound-target interactions, disease-related genes, and biological pathways. This method facilitates the identification of potential molecular targets and signaling pathways modulated by a compound within the intricate biological network.
Studies employing network pharmacology have investigated the therapeutic potential of nootkatone in various disease contexts. For instance, an integrated in vitro and in vivo study utilized network pharmacology to elucidate the mechanisms of nootkatone in type 2 diabetes mellitus (T2DM). This approach involved a comparative analysis of nootkatone-associated targets and T2DM-related proteins, revealing 143 overlapping differentially expressed genes (DEGs) considered potential hub genes mediating nootkatone's anti-diabetic effects. mdpi.com These DEGs were further analyzed using protein–protein interaction (PPI) networks to understand their functional significance in T2DM pathogenesis. mdpi.com Among the top 10 predicted targets, extracellular signal-regulated kinase 1/2 (ERK1/2) was identified as a key target, with subsequent experimental validation indicating that nootkatone significantly suppressed the phosphorylation of ERK1/2. mdpi.comnih.gov The study suggested that nootkatone exerts anti-diabetic effects through the dual modulation of AMP-activated protein kinase (AMPK) activation and MAPK inhibition, effectively restoring metabolic homeostasis and mitigating inflammation in T2DM. mdpi.comnih.gov
Nootkatone has also been identified as a pivotal active ingredient in traditional Chinese medicine prescriptions studied using network pharmacology. In research exploring the potential mechanism of Yin-Huo-Tang (YHT) for lung adenocarcinoma recurrence, nootkatone was found among the key compounds. nih.govtandfonline.comtandfonline.com Network analysis in this study identified 419 targets and 30 main pathways associated with the prescription, with the Sphingolipid signaling pathway highlighted as a common main pathway, and Sphingosine-1-phosphate receptor 5 (S1PR5) as a related hub gene. nih.govtandfonline.comtandfonline.com Molecular docking simulations further supported the findings by verifying the binding affinity of pivotal compounds, including nootkatone, with S1PR5. nih.govtandfonline.comtandfonline.com
Furthermore, network pharmacology has been applied to investigate the mechanisms of nootkatone derivatives. A study on a nootkatone derivative (N2) in erythroleukemia utilized network pharmacology to predict potential targets by intersecting N2-predicted targets with acute myeloid leukemia (AML)-related disease targets from databases. nih.gov Janus kinase 2 (JAK2) was identified as a potential target. nih.gov Experimental validation, including Western blotting, supported that the nootkatone derivative N2 promotes megakaryocytic differentiation by activating the JAK2/STAT3 and PKCδ/MAPK signaling pathways. nih.gov
Another study involving network pharmacology and molecular docking suggested that nootkatone could alleviate rotenone-induced Parkinson's disease symptoms. researchgate.net This effect was proposed to occur through the activation of the PI3K/Akt signaling pathway and inhibition of MAPK3, which was prioritized as a potential target in neurodegenerative diseases. researchgate.net
These studies collectively demonstrate the utility of network pharmacology in predicting and identifying the potential molecular targets and pathways through which nootkatone and its derivatives exert their biological effects across various diseases. The approach provides a comprehensive view of the compound's interactions within the biological system, guiding further experimental validation.
Key Putative Molecular Targets and Pathways Identified Through Network Pharmacology Studies
| Disease Context | Predicted/Identified Targets | Associated Pathways | Source |
| Type 2 Diabetes Mellitus | ERK1/2 (MAPK1/3), AMPK | MAPK signaling pathway, AMPK signaling pathway | mdpi.comnih.gov |
| Lung Adenocarcinoma Recurrence | S1PR5 (among 419 targets) | Sphingolipid signaling pathway (among 30 main pathways) | nih.govtandfonline.comtandfonline.com |
| Erythroleukemia (Nootkatone Derivative N2) | JAK2 | JAK2/STAT3 signaling pathway, PKCδ/MAPK signaling pathway | nih.gov |
| Parkinson's Disease | MAPK3, components of PI3K/Akt pathway | PI3K/Akt signaling pathway, MAPK signaling pathway | researchgate.net |
Future Research Directions and Unaddressed Areas
Elucidation of Precise Molecular Mechanisms for Undefined Activities
Although nootkatone (B190431) has demonstrated a range of beneficial activities, including anti-inflammatory, anticancer, antibacterial, and insecticidal effects, the precise molecular mechanisms underlying many of these properties require further exploration. nih.govacs.orgresearchgate.netbenthamscience.comnih.gov For instance, while studies suggest nootkatone can modulate signal transduction pathways and regulate gene expression, the specific targets and cascades involved are not fully established. researchgate.net Research indicates anti-inflammatory effects may be mediated, in part, through the NF-κB pathway, and possibly through inhibition of COX-2 activity and antagonism of the H1 receptor, but more detailed mechanistic studies are needed to fully characterize these interactions. researchgate.netsciopen.commdpi.com Further research is warranted to definitively establish the molecular targets and pathways responsible for its observed pharmacological activities. researchgate.netbenthamscience.comnih.gov
Development of Novel and Sustainable Biotechnological Production Platforms
The traditional extraction of nootkatone from natural sources like grapefruit is often limited by low yields and high costs. globalresearchonline.net Biotechnological approaches, particularly microbial biosynthesis, offer a promising and sustainable alternative for nootkatone production. nih.govacs.orgfrontiersin.org Significant progress has been made in engineering microorganisms, such as Saccharomyces cerevisiae, to produce nootkatone from precursors like valencene (B1682129). globalresearchonline.netnih.gov However, further research is needed to develop more efficient and cost-effective microbial cell factories. frontiersin.org This includes optimizing metabolic pathways through synthetic biology and systematic metabolic engineering to enhance yield and purity. frontiersin.org Exploring alternative microbial hosts and biotransformation methods also represents a key future direction for sustainable production. frontiersin.orgnih.gov
Advanced Structure-Activity Relationship Studies for Tailored Bioactivities
Understanding the relationship between the chemical structure of nootkatone and its biological activities (Structure-Activity Relationship - SAR) is crucial for designing and synthesizing derivatives with enhanced or tailored properties. nih.gov While some initial SAR studies have been conducted, particularly in the context of insecticidal activity where modifications have shown altered efficacy, more comprehensive investigations are needed. nih.govmdpi.comresearchgate.net Future research should focus on systematic structural modifications of the nootkatone core and evaluating the impact of these changes on a wider range of biological activities. nih.govmdpi.com Advanced computational methods, such as molecular docking and dynamics simulations, coupled with experimental validation, can accelerate the discovery and optimization of novel nootkatone-based compounds for specific applications. nih.gov
Integration of Omics Data with Computational Approaches for Systems-Level Understanding
To gain a holistic understanding of how nootkatone interacts with biological systems, integrating data from various omics technologies (genomics, transcriptomics, proteomics, metabolomics) with computational approaches is essential. nih.govfrontiersin.orgcore.ac.uknih.govuv.es This systems-level approach can help unravel complex molecular networks and identify key biomarkers or pathways influenced by nootkatone treatment. nih.govfrontiersin.orgnih.gov Challenges exist in effectively integrating heterogeneous omics data, requiring the development of novel algorithms and analytical frameworks. frontiersin.orguv.es Future research should leverage these integrated approaches to elucidate the multifaceted effects of nootkatone on cellular processes and organismal health, moving beyond the study of individual pathways. frontiersin.orgnih.gov
Methodological Refinements in Analytical Techniques for Complex Biological Systems (preclinical)
Accurate and sensitive analytical methods are critical for quantifying nootkatone and its metabolites in complex biological matrices during preclinical studies. shriraminstitute.orgnih.govt27.ir While standard techniques like GC-MS and LC-MS/MS are utilized, analyzing nootkatone in biological samples can be challenging due to matrix effects and potentially low concentrations. nih.govresearchgate.net Future research should focus on developing and validating more refined analytical methods with improved sensitivity, specificity, and throughput for analyzing nootkatone in various biological matrices, such as plasma, tissues, and excreta. shriraminstitute.orgnih.gov This is particularly important for understanding its pharmacokinetics, distribution, and metabolism in preclinical models, which is currently an area requiring more exploration. benthamscience.comnih.gov
Q & A
Basic Research Questions
Q. What analytical techniques are most effective for identifying and quantifying Nookatone in complex biological matrices?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used for this compound quantification. GC-MS offers high sensitivity for volatile compounds like this compound, while HPLC paired with UV-Vis detection is suitable for non-volatile derivatives. Validate methods using spiked recovery experiments and matrix-matched calibration curves to address interference from co-eluting compounds .
Q. How can researchers optimize this compound synthesis to improve yield and purity in laboratory settings?
- Methodological Answer : Semi-synthetic routes using terpene precursors (e.g., valencene) and enzymatic catalysis (e.g., cytochrome P450 monooxygenases) are common. Optimize reaction parameters (pH, temperature, solvent polarity) via factorial design experiments. Monitor purity using NMR and chiral column chromatography to resolve stereoisomeric impurities .
Q. What are the key stability challenges for this compound under varying experimental conditions?
- Methodological Answer : this compound’s degradation is accelerated by light, oxygen, and elevated temperatures. Use accelerated stability studies (ICH guidelines) with LC-MS to identify degradation products (e.g., oxidation-derived ketones). Stabilize formulations using antioxidants (BHT) and inert atmosphere storage .
Advanced Research Questions
Q. How can the PICOT framework be applied to design clinical or preclinical studies investigating this compound’s neuroprotective effects?
- Methodological Answer :
- P (Population): Rodent models of traumatic brain injury (TBI) with JNK pathway dysregulation.
- I (Intervention): Daily oral administration of this compound (10 mg/kg) for 14 days.
- C (Comparison): Control group receiving vehicle only; positive control with SP600125 (JNK inhibitor).
- O (Outcome): Reduction in neuronal apoptosis (TUNEL assay) and JNK phosphorylation (Western blot).
- T (Time): Assess outcomes at 7, 14, and 21 days post-TBI.
Use multivariate regression to adjust for covariates like baseline inflammation markers .
Q. What experimental design considerations address contradictory data on this compound’s bioavailability in in vivo models?
- Methodological Answer : Contradictions arise from variations in administration routes (oral vs. intraperitoneal) and interspecies metabolic differences. Use stable isotope-labeled this compound (e.g., deuterated analogs) for precise pharmacokinetic tracking. Pair with portal vein sampling to distinguish hepatic first-pass metabolism from systemic absorption .
Q. How should researchers resolve discrepancies in this compound’s reported binding affinities to the JNK pathway?
- Methodological Answer : Discrepancies may stem from assay conditions (e.g., ATP concentration in kinase assays). Perform surface plasmon resonance (SPR) to measure binding kinetics under physiological ATP levels. Cross-validate with molecular dynamics simulations to assess conformational stability of this compound-JNK complexes .
Q. What statistical approaches are suitable for analyzing synergistic effects of this compound with other terpenoids in combinatorial therapies?
- Methodological Answer : Use Chou-Talalay’s combination index (CI) method to quantify synergism. Fit dose-response curves for this compound and co-administered compounds (e.g., limonene) using CompuSyn software. Apply hierarchical clustering to identify optimal ratio combinations .
Q. How can computational modeling improve the prediction of this compound’s off-target interactions in silico?
- Methodological Answer : Combine molecular docking (AutoDock Vina) with pharmacophore modeling (LigandScout) to screen for off-target binding. Validate predictions using RNA-seq data from treated cell lines to identify unintended pathway activations (e.g., MAPK/ERK). Prioritize targets with high free energy scores (< -8 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
